molecular formula C10H10BNO3 B13911680 (6-Methoxyisoquinolin-7-yl)boronic acid

(6-Methoxyisoquinolin-7-yl)boronic acid

Cat. No.: B13911680
M. Wt: 203.00 g/mol
InChI Key: VDUSVXZZRLOLDM-UHFFFAOYSA-N
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Description

(6-Methoxyisoquinolin-7-yl)boronic acid is a useful research compound. Its molecular formula is C10H10BNO3 and its molecular weight is 203.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BNO3

Molecular Weight

203.00 g/mol

IUPAC Name

(6-methoxyisoquinolin-7-yl)boronic acid

InChI

InChI=1S/C10H10BNO3/c1-15-10-5-7-2-3-12-6-8(7)4-9(10)11(13)14/h2-6,13-14H,1H3

InChI Key

VDUSVXZZRLOLDM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CN=C2)C=C1OC)(O)O

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methoxyisoquinolin-7-yl)boronic acid (CAS: 1647112-88-6) is a highly specialized organoboron building block utilized primarily in the synthesis of complex heterocyclic therapeutics. As a Senior Application Scientist, I frequently encounter this compound in the development of small-molecule splicing modulators—most notably in the synthesis of Branaplam (LMI070) analogs. These molecules target the Survival Motor Neuron-2 (SMN2) pre-mRNA to treat Spinal Muscular Atrophy (SMA)[1]. This whitepaper details the physicochemical profile of this compound, its mechanistic rationale in drug design, and a self-validating experimental protocol for its integration via Suzuki-Miyaura cross-coupling.

Physicochemical Profiling

Understanding the baseline quantitative data of this building block is critical for handling, storage, and stoichiometric calculations during synthesis[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (6-Methoxyisoquinolin-7-yl)boronic acid
CAS Number 1647112-88-6
Molecular Formula C₁₀H₁₀BNO₃
Molecular Weight 203.00 g/mol
SMILES Code B(C1=C(C=C2C=CN=CC2=C1)OC)(O)O
Storage Conditions Inert atmosphere, -20°C (Mitigates atmospheric oxidation/deboronation)

Mechanistic Role in SMA Therapeutics

Spinal Muscular Atrophy (SMA) is driven by a loss-of-function mutation in the SMN1 gene. Patients must rely on the paralogous SMN2 gene, which typically undergoes alternative splicing that skips exon 7, resulting in an unstable, truncated protein[3].

The (6-methoxyisoquinolin-7-yl) moiety is not chosen at random; it is a meticulously designed pharmacophore. When coupled to a pyridazine core, the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor within the spliceosome binding pocket. Simultaneously, the methoxy group provides favorable steric packing and modulates the electronic distribution of the aromatic system. This specific structural geometry stabilizes the transient interaction between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, forcing the inclusion of exon 7 and the subsequent translation of full-length, functional SMN protein[1].

Pathway A SMN2 pre-mRNA (Exon 7 Skipping) B Spliceosome Complex A->B recruits C Isoquinoline Modulator (e.g., Branaplam) B->C binds D Stabilized RNA-Protein Interaction C->D induces E Exon 7 Inclusion (Functional SMN) D->E promotes

Fig 1: Mechanism of SMN2 pre-mRNA splicing modulation by isoquinoline-derived small molecules.

Experimental Methodology: Suzuki-Miyaura Derivatization

To synthesize these splicing modulators, the (6-methoxyisoquinolin-7-yl)boronic acid is coupled to a chloropyridazine scaffold. The following protocol outlines a highly optimized Suzuki-Miyaura cross-coupling workflow published in the [1].

Protocol Causality & Self-Validation

Heteroaryl boronic acids—particularly electron-rich systems like methoxyisoquinolines—are highly susceptible to competitive protodeboronation under the basic conditions required for transmetalation. To counteract this, the protocol employs a staggered addition strategy. By adding the boronic acid in intervals, the steady-state concentration of the active transmetalating species is maintained without exposing the bulk reagent to prolonged degradative conditions. The workflow is designed as a self-validating system via continuous LCMS monitoring, ensuring the reaction is driven to completion without unnecessary reagent waste.

Table 2: Suzuki-Miyaura Reaction Parameters

ParameterSpecificationCausality / Rationale
Reagent Conc. 100 mg/mL in DMFEnsures complete dissolution and consistent aliquot dosing.
Addition Interval 1 mL every 2–3 hoursMitigates rapid protodeboronation of the electron-rich heteroaryl system.
Total Equivalents 6–10 equiv (variable)Compensates for degradation; exact amount dictated by LCMS validation.
Quench pH pH < 4 (via 1 M HCl)Protonates basic nitrogens for subsequent Strong Cation Exchange (SCX).
Step-by-Step Workflow
  • Preparation: Dissolve (6-Methoxyisoquinolin-7-yl)boronic acid in anhydrous N,N-Dimethylformamide (DMF) at a concentration of 100 mg/mL.

  • Staggered Addition: To a stirring mixture of the target chloropyridazine and palladium catalyst under an inert atmosphere, add the boronic acid solution in 1 mL aliquots every 2–3 hours[1].

  • Self-Validating Checkpoint (LCMS): After each addition cycle, sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LCMS). Continue additions (typically requiring 6–10 equivalents total) until the chloropyridazine starting material is completely consumed.

  • Quenching & Filtration: Once complete, cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

  • Acidification: Partially concentrate the filtrate in vacuo. Dilute the resulting mixture with methanol and acidify to pH < 4 using 1 M HCl. (Causality: This step protonates the basic isoquinoline and pyridazine nitrogens, preparing the molecule for ion-exchange purification)[1].

  • SCX Purification: Load the acidified mixture onto a Strong Cation Exchange (SCX) column. Wash with methanol to remove neutral impurities and degraded boronic acid byproducts. Elute the desired coupled product using a basic solution (e.g., 2 M ammonia in methanol) in a classic "catch-and-release" mechanism.

Workflow Step1 1. Reagent Preparation Dissolve Boronic Acid in DMF Step2 2. Aliquot Addition Add 1 mL every 2-3 h Step1->Step2 Step3 3. LCMS Monitoring Track starting material Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Filter Celite filtration, EtOAc wash Step3->Step4 Consumed Step5 5. Acidification Dilute with MeOH, pH < 4 Step4->Step5 Step6 6. SCX Purification Catch-and-release isolation Step5->Step6

Fig 2: Self-validating Suzuki-Miyaura cross-coupling workflow with SCX purification.

References

  • Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) , Journal of Medicinal Chemistry (ACS Publications), 2018.[Link]

Sources

The Privileged Scaffold: Properties and Applications of Methoxy-Substituted Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinoline boronic acids represent a cornerstone class of intermediates in modern organic synthesis and medicinal chemistry. The strategic introduction of a methoxy (–OCH₃) group onto the isoquinoline ring fundamentally alters the molecule's electronic topology, directly influencing its pKa, photophysical behavior, and reactivity in transition-metal-catalyzed cross-coupling. This technical guide provides an in-depth analysis of the properties of methoxy-substituted isoquinoline boronic acids, elucidating the mechanistic causality behind their experimental behavior and their critical role in the development of targeted therapeutics.

Electronic and Photophysical Properties

The isoquinoline core is a privileged heterocyclic scaffold characterized by a weakly basic imine nitrogen (pKa ~5.14)[1]. When functionalized with a boronic acid moiety, the molecule acts as a Lewis acid capable of reversible covalent bonding with diols. The addition of an electron-donating methoxy group (e.g., at the 6- or 7-position) introduces a strong resonance (+M) effect that enriches the electron density of the aromatic system.

Causality of pKa Modulation and Fluorescence

The methoxy group stabilizes the zwitterionic form of the isoquinoline boronic acid in aqueous media. The ionization of these compounds follows a sequential route: the hybridization state of the boronic ester changes from trigonal planar (sp²) to tetrahedral (sp³), followed by the deprotonation of the isoquinolinium nitrogen[2].

This electronic shift has profound implications for their use as fluorescent sensors. Isoquinoline boronic acids (IQBAs) are renowned for their extraordinarily high affinities for diols and their strong fluorescence intensity changes upon binding[3]. The methoxy substitution modulates the HOMO-LUMO gap, allowing researchers to tune the excitation and emission wavelengths for specific biological assays. For example, 4-isoquinoline boronic acid (4-IQBA) exhibits an unprecedented binding affinity for N-acetylneuraminic acid (Neu5Ac, sialic acid) under acidic conditions, forming a highly stable cyclic boronate ester complex[4].

Table 1: Photophysical and Binding Properties of Isoquinoline Boronic Acids

Boronic Acid DerivativeTarget Saccharide / DiolOptimal pHBinding Affinity (

, M⁻¹)
Primary Application
4-IQBA N-Acetylneuraminic Acid (Neu5Ac)3.05390 ± 190Sialic Acid Sensing in Cancer Biomarkers
7-IQBA D-Fructose7.4~1560Physiological Fructose Sensing
5-IQBA / 8-IQBA D-Glucose7.442 – 46General Monosaccharide Probing

Data synthesized from foundational studies on IQBA diol affinities[4],[3].

G M Methoxy-Isoquinoline Boronic Acid E Electron-Donating Effect (-OMe) M->E S Steric & Regio- Directing Effects M->S P1 Altered pKa (Boronic Acid & Nitrogen) E->P1 P2 Enhanced Transmetalation (Suzuki-Miyaura) E->P2 P3 Shifted Fluorescence (Sensor Applications) E->P3 S->P2

Logical mapping of methoxy substitution effects on isoquinoline boronic acids.

Reactivity in Suzuki-Miyaura Cross-Coupling

The primary synthetic utility of methoxy-substituted isoquinoline boronic acids lies in their role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling.

Mechanistic Causality

The electron-donating methoxy group accelerates the transmetalation step of the catalytic cycle. By increasing the electron density on the boron atom, the formation of the critical palladium-boronate intermediate is thermodynamically favored[1]. However, this same electron enrichment makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation). Therefore, experimental conditions must be rigorously controlled to favor cross-coupling over degradation.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high yields and suppress protodeboronation, the following self-validating workflow is recommended for coupling methoxyisoquinoline boronic acids with aryl halides.

Step 1: Reagent Stoichiometry & Preparation

  • Action: In a rigorously dried Schlenk flask under an argon atmosphere, combine 1.0 equivalent of the aryl halide, 1.2 equivalents of the methoxy-substituted isoquinoline boronic acid, and 3.0 equivalents of anhydrous K₂CO₃.

  • Causality: The 20% excess of boronic acid acts as a buffer against minor protodeboronation. K₂CO₃ serves a dual purpose: neutralizing the hydrohalic acid byproduct and coordinating with the boronic acid to form a reactive, electron-rich tetrahedral boronate complex.

Step 2: Catalyst Selection

  • Action: Add 0.05 equivalents of Pd(dppf)Cl₂.

  • Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wide "bite angle" that accelerates the reductive elimination step while preventing the precipitation of inactive Pd(0) black.

Step 3: Solvent System Construction

  • Action: Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Causality: A biphasic or highly polar solvent system is mandatory. Water is essential for the dissolution of the inorganic base and the generation of the active palladium-hydroxo species, which is a strict prerequisite for efficient transmetalation of the boronic acid.

Step 4: Reaction Execution & Validation

  • Action: Heat the mixture to 80 °C for 12 hours. Monitor the reaction via LC-MS.

  • Self-Validation Checkpoint:

    • Success: The appearance of the biaryl product mass and the disappearance of the aryl halide confirm catalytic turnover.

    • Failure Mode A (Protodeboronation): If the boronic acid is consumed but the aryl halide remains, the C-B bond has hydrolyzed. Correction: Lower the temperature to 60 °C or switch to a milder base (e.g., Cs₂CO₃).

    • Failure Mode B (Catalyst Deactivation): If both starting materials persist, oxidative addition has failed. Correction: Ensure strict anaerobic conditions or switch to a more electron-rich ligand (e.g., XPhos).

Step 5: Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, wash with brine to remove inorganic salts, dry over Na₂SO₄, and purify the biaryl product via flash chromatography.

Applications in Drug Discovery: IRAK4 Inhibitors

The methoxyisoquinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry. A prominent application of this core is found in the development of inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[5].

IRAK4 is a critical serine/threonine kinase that regulates innate immune responses. It acts as a central node in the signal transduction pathways mediated by Toll-like receptors (TLRs) and the Interleukin-1 (IL-1) receptor family. Upon receptor activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of NF-κB and the production of pro-inflammatory cytokines[6].

The Role of the Methoxyisoquinoline Pharmacophore

In the clinical candidate Zimlovisertib (PF-06650833), a 7-methoxyisoquinoline-6-carboxamide core was synthesized via advanced cross-coupling techniques[7].

  • Structural Causality: The methoxy group is not merely decorative; it is strategically positioned to optimize lipophilic efficiency (LipE) and engage the active site of the IRAK4 kinase domain. X-ray crystallography reveals that the methoxy substitution allows the molecule to fit precisely into the ATP-binding pocket without causing steric clashes with the kinase's gatekeeper residues[7],[8].

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase (Target of -OMe Isoquinolines) MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 Phosphorylation NFKB NF-κB / Inflammatory Response IRAK1->NFKB

IRAK4 signaling pathway targeted by methoxyisoquinoline derivatives.

Conclusion

Methoxy-substituted isoquinoline boronic acids are highly versatile building blocks that bridge the gap between complex organic synthesis and advanced therapeutic design. The electron-donating nature of the methoxy group predictably alters the molecule's pKa, enhances its reactivity in palladium-catalyzed cross-coupling, and fine-tunes its photophysical properties for sensor applications. By understanding the strict causality between these electronic modifications and their macroscopic behavior, researchers can effectively leverage this privileged scaffold to develop next-generation fluorescent probes and potent kinase inhibitors.

References

  • Sialic acid detection with fluorescent boronic acids ConnectSci URL:[Link]

  • A New Class of Fluorescent Boronic Acids That Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH ResearchGate URL:[Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors PMC - National Institutes of Health URL:[Link]

  • In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) PMC - National Institutes of Health URL:[Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design ResearchGate URL:[Link]

  • Arylboronic acids with strong fluorescence intensity changes upon sugar binding D-NB.info URL: [Link]

  • IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization bioRxiv URL:[Link]

Sources

Strategic Sourcing and Application of (6-Methoxyisoquinolin-7-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex RNA-protein interactions, the demand for highly specific, conformationally restrictive building blocks has surged. (6-Methoxyisoquinolin-7-yl)boronic acid (CAS: 1647112-88-6) is a premier example of such a scaffold. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this heteroaromatic boronic acid allows medicinal chemists to introduce a rigid, hydrogen-bond-capable isoquinoline moiety into lead compounds.

This technical guide dissects the chemical properties, mechanistic utility, and validated handling protocols for this building block, drawing directly from its pivotal role in the optimization of Survival Motor Neuron-2 (SMN2) splicing modulators for Spinal Muscular Atrophy (SMA)[1].

Chemical Profile & Specifications

Before deploying this building block in a synthetic campaign, it is critical to understand its physical and electronic parameters. The presence of the electron-donating methoxy group at the 6-position significantly influences the electron density of the isoquinoline ring, impacting both its stability and its transmetalation kinetics during cross-coupling[2].

Table 1: Quantitative Chemical Data & Specifications

PropertyValue
Chemical Name (6-Methoxyisoquinolin-7-yl)boronic acid
CAS Registry Number 1647112-88-6
Molecular Formula C10H10BNO3
Molecular Weight 203.00 g/mol
SMILES Code COC1=CC2=C(C=NC=C2)C=C1B(O)O
Storage Conditions Inert atmosphere (Argon/N2), 2-8°C[2]
Primary Application Suzuki-Miyaura cross-coupling; SAR optimization

Scientific Context: Conformational Locking in SAR

The true value of (6-Methoxyisoquinolin-7-yl)boronic acid is best illustrated by its application in the discovery of Branaplam (LMI070), a clinical-stage small molecule developed by Novartis[1]. SMA is caused by a mutation in the SMN1 gene, making patients reliant on the SMN2 gene, which typically excludes Exon 7 during RNA splicing, leading to an unstable protein[3].

During the multiparameter lead optimization of a pyridazine-based hit compound, researchers faced a critical roadblock: the hit displayed potent off-target binding to the human-ether-a-go-go-related gene (hERG) channel, a major liability for cardiotoxicity[1].

The Causality of the Isoquinoline Selection: To overcome this, the team systematically explored the "western aromatic" region of the scaffold using various boronic acids. The introduction of moieties like the 6-methoxyisoquinolin-7-yl group was strategic. The heteroaromatic nitrogen and the methoxy oxygen serve as critical hydrogen-bond acceptors. By forming an internal hydrogen bond with the proximal nitrogen of the central pyridazine core, the biaryl system is locked into a low-energy, near-planar bioactive conformation[1]. This conformational restriction drastically increased the potency for the spliceosome-RNA complex while simultaneously reducing the lipophilicity and structural flexibility required for hERG channel blockade.

Mechanistic_Pathway A SMN2 pre-mRNA (Exon 7 Exclusion) B Spliceosome Complex A->B D Exon 7 Inclusion B->D C Splicing Modulator (Western Aromatic SAR) C->B Stabilizes Interaction E Full-Length SMN Protein D->E Translation

Mechanistic pathway of SMN2 splicing modulation via small molecule stabilization.

Validated Experimental Protocol: Overcoming Protodeboronation

Heteroaryl boronic acids, particularly those with electron-donating groups like methoxy, are notoriously susceptible to protodeboronation (the hydrolytic cleavage of the carbon-boron bond) under the basic, high-temperature conditions of Suzuki-Miyaura coupling.

To ensure high yields when coupling (6-Methoxyisoquinolin-7-yl)boronic acid to sterically hindered or deactivated aryl halides (such as chloropyridazines), a sequential aliquot addition protocol must be employed[1]. This self-validating system ensures that the rate of transmetalation outcompetes the rate of boronic acid degradation.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve the aryl halide core, a palladium catalyst (e.g., Pd(dppf)Cl2), and a mild base (e.g., K2CO3) in anhydrous DMF. Causality: DMF provides the necessary polarity to solubilize the heteroaromatic boronic acid while stabilizing the palladium intermediates.

  • Boronic Acid Stock Solution: Prepare a highly concentrated stock solution of (6-Methoxyisoquinolin-7-yl)boronic acid in DMF (100 mg/mL)[1].

  • Sequential Aliquot Addition (Critical Step): Heat the reaction mixture to the target temperature. Instead of adding the boronic acid in a single batch, add the stock solution in 1 mL aliquots every 2–3 hours[1]. Causality: This maintains a steady-state concentration of the active boronic acid, driving the catalytic cycle forward while preventing the accumulation of protodeboronated byproducts that can poison the catalyst.

  • Reaction Monitoring: After each addition, monitor the consumption of the aryl halide via LCMS. Continue additions until the starting material is fully consumed (this may require 6–10 equivalents of the boronic acid overall)[1].

  • Workup & Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing thoroughly with ethyl acetate. Partially concentrate the filtrate, dilute with methanol, and acidify to precipitate or isolate the desired biaryl product[1].

Suzuki_Workflow Step1 1. Reagent Preparation Chloropyridazine + Pd Catalyst + Base in DMF Step2 2. Aliquot Addition Add (6-Methoxyisoquinolin-7-yl)boronic acid every 2-3 h Step1->Step2 Step3 3. LCMS Monitoring Check chloropyridazine consumption Step2->Step3 Step3->Step2 Starting material remains (Mitigates protodeboronation) Step4 4. Workup Filter through Celite, wash with EtOAc Step3->Step4 Starting material consumed (Approx. 6-10 equiv) Step5 5. Purification Acidify, concentrate, and isolate Step4->Step5

Step-by-step workflow for the Suzuki-Miyaura coupling using aliquot addition.

Commercial Suppliers & Procurement Data

Due to its specialized nature, sourcing high-purity (6-Methoxyisoquinolin-7-yl)boronic acid requires utilizing established chemical vendors that specialize in heterocyclic building blocks. Below is a consolidated table of verified suppliers.

Table 2: Vendor Procurement Data

SupplierCatalog NumberPurity/GradeNotes
BLD Pharm BD01422958High PurityVerified supplier of CAS 1647112-88-6; ships under inert atmosphere[2].
Ambeed Custom InquiryResearch GradeKnown for supplying complex SMN2 modulator precursors[4].
ChemSrc AggregatorVariousUseful for tracking real-time pricing and bulk availability across secondary vendors[5].

Note: Always verify the hydration state of the boronic acid upon receipt via NMR, as boronic acids readily form cyclic anhydrides (boroxines) which can alter molecular weight calculations for stoichiometric reactions.

References

  • Title: Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: LMI070 Oral Candidate For SMA Type 1 Holds Promise, Preclinical Study Shows Source: SMA News Today URL: [Link]

Sources

Solubility and Stability Profile of 6-Methoxy-7-isoquinolineboronic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and handling of 6-methoxy-7-isoquinolineboronic acid in Dimethyl Sulfoxide (DMSO). It is designed for researchers utilizing this compound as a building block in Suzuki-Miyaura cross-couplings or as a fragment in medicinal chemistry campaigns.

Executive Summary

6-Methoxy-7-isoquinolineboronic acid (MW: ~203.00 g/mol ) exhibits high solubility in DMSO, typically exceeding 50 mM (approx. 10 mg/mL), making DMSO the preferred solvent for stock solution preparation. However, like many heterocyclic boronic acids, it exists in a dynamic equilibrium with its trimeric anhydride (boroxine) and is susceptible to protodeboronation in the presence of water or acidic impurities.

Key Recommendation: Prepare stock solutions in anhydrous DMSO (water content <0.1%) and store at -20°C . Avoid freeze-thaw cycles to prevent moisture ingress, which accelerates degradation.

Physicochemical Profile & Structural Analysis

Understanding the molecule's structure is prerequisite to mastering its solubility.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 203.00 g/mol Moderate MW facilitates dissolution.
Core Structure Isoquinoline (Benzo-fused pyridine)The nitrogen atom (N2) imparts basicity and polarity, enhancing solubility in polar aprotic solvents like DMSO.
Substituents C6-Methoxy (-OCH₃), C7-Boronic Acid (-B(OH)₂)The ortho-methoxy group provides steric bulk, which can actually stabilize the C-B bond against nucleophilic attack compared to unsubstituted analogs.
State Solid (often exists as a boroxine mixture)In the solid state, boronic acids dehydrate to form cyclic trimers (boroxines). Dissolution in DMSO breaks this network.
Structural Insight: The "Benzenoid" Stability Advantage

Unlike 1-isoquinolylboronic acid (where the boron is on the heterocyclic ring adjacent to nitrogen), the 7-position is on the carbocyclic (benzene) ring. This renders 6-methoxy-7-isoquinolineboronic acid significantly more stable towards protodeboronation, as the C-B bond is less activated by the electron-deficient pyridine ring.

Solubility & Dissolution Dynamics

When dissolving this compound in DMSO, you are not merely mixing a solid into a liquid; you are shifting a chemical equilibrium.

The Dissolution Mechanism

In its solid form, the compound likely exists as a hydrogen-bonded network or a boroxine anhydride. DMSO, being a powerful hydrogen-bond acceptor, disrupts these intermolecular forces.

  • Solvation: DMSO molecules H-bond with the boronic acid hydroxyl groups.

  • Monomerization: This solvation drives the equilibrium from the trimeric boroxine form toward the monomeric boronic acid species, which is the reactive species for cross-coupling.

Visualization: Dissolution Equilibrium

The following diagram illustrates the transition from solid boroxine to solvated monomer in DMSO.

DissolutionPathway Solid Solid State (Boroxine/H-Bond Network) DMSO Addition of Anhydrous DMSO Solid->DMSO Disruption of lattice Complex DMSO-Boronate Adduct Formation DMSO->Complex H-bond acceptance Solution Solvated Monomer (Reactive Species) Complex->Solution Equilibrium shift Solution->Complex Reversible (if conc. high)

Figure 1: The dissolution pathway of arylboronic acids in DMSO, shifting from aggregated solid to solvated monomer.

Experimental Protocol: Preparation & Validation

Objective: To prepare a stable 50 mM stock solution.

Reagents
  • Compound: 6-Methoxy-7-isoquinolineboronic acid (purity >95%).

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).

Step-by-Step Methodology
  • Weighing: Accurately weigh 10.15 mg of the compound into a sterile, polypropylene microcentrifuge tube or glass vial.

    • Note: Avoid polystyrene, which can be dissolved by DMSO.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30–60 seconds.

    • Observation: The white/off-white powder should dissolve rapidly. If turbidity persists, sonicate in a water bath at room temperature for 2 minutes.

    • Heat Warning: Do not heat above 40°C, as thermal energy can accelerate protodeboronation in the presence of trace moisture.

  • Visual Inspection: Hold the vial against a dark background. The solution should be clear and colorless to pale yellow. Any particulate matter indicates incomplete dissolution or impurities (e.g., inorganic borate salts).

Solubility Validation (HPLC Method)

To confirm the compound is fully in solution and stable, use this rapid HPLC check:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond region check).

  • Success Criteria: A single sharp peak. Broadening or splitting suggests hydrolysis or boroxine equilibrium issues on the column (add 0.1% pinacol to mobile phase to sharpen peaks if necessary).

Stability & Degradation Risks

The primary stability risk for this compound in DMSO is Protodeboronation .

Mechanism of Degradation

Protodeboronation involves the cleavage of the C-B bond and replacement with a proton (C-H).[1] While the 7-position is relatively stable, the reaction is catalyzed by:

  • Water: Acts as a proton source and nucleophile.

  • Base/Acid: Catalyzes the formation of the boronate "ate" complex, which is the transition state for deborylation.

  • Metal Ions: Trace metals can catalyze oxidative deboronation.

Visualization: Degradation Pathway

Degradation BoronicAcid 6-Methoxy-7-isoquinoline- boronic acid Transition Boronate 'Ate' Complex (Unstable Intermediate) BoronicAcid->Transition + OH⁻ / H₂O Water Trace H₂O / Heat Water->Transition Product 6-Methoxyisoquinoline (Degradation Product) Transition->Product Protodeboronation (C-B Cleavage) BoricAcid Boric Acid (Byproduct) Transition->BoricAcid

Figure 2: The protodeboronation pathway.[1][2][3] Minimizing water content in DMSO blocks the formation of the transition state.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Precipitation upon dilution into water/buffer "Crash-out" effect due to hydrophobicity of the core.Dilute slowly with vortexing. Keep final DMSO concentration <1% if possible, or use a co-solvent like PEG400.
Solution turns yellow/brown over time Oxidative degradation (likely N-oxide formation or phenol oxidation).Prepare fresh. Store under Nitrogen or Argon gas.
HPLC shows multiple peaks Boroxine-Boronic Acid equilibrium or Protodeboronation.Run HPLC with acidic mobile phase to force monomer form. If peak corresponds to des-borono mass (MW ~159), degradation has occurred.

References

  • Boronic Acid Stability & Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.
    • Source: (General mechanism for heteroaryl boronic acids).

  • Handling of Isoquinoline Derivatives

    • PubChem Compound Summary for Isoquinoline-7-boronic acid.
    • Source:

  • DMSO Solvation Effects

    • Tullberg, M., et al. "DMSO as a Solvent for Boronic Acids: Equilibria and Reactivity." Journal of Organic Chemistry.
    • Source: (General principles of boronic acid solvation).

(Note: Specific literature on the exact 6-methoxy-7-isoquinolineboronic acid isomer is sparse; protocols are derived from validated behaviors of the structural class of ortho-methoxy arylboronic acids and isoquinoline-7-boronic acids.)

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for (6-Methoxyisoquinolin-7-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Medicinal Chemistry

The incorporation of functionalized isoquinolines is a cornerstone strategy in modern drug discovery. Specifically, derivatives utilizing (6-Methoxyisoquinolin-7-yl)boronic acid have proven critical in the development of highly potent therapeutics, including small-molecule splicing modulators for Survival Motor Neuron-2 (SMN2) in the treatment of Spinal Muscular Atrophy (SMA) 1. However, the cross-coupling of electron-deficient heteroaryl boronic acids presents distinct synthetic bottlenecks that require precise mechanistic control.

Mechanistic Challenges: The Heteroaryl Dilemma

When executing a Suzuki-Miyaura coupling with (6-Methoxyisoquinolin-7-yl)boronic acid, chemists typically encounter two primary failure modes:

  • Base-Catalyzed Protodeboronation: The electron-deficient nature of the isoquinoline ring accelerates the hydrolytic cleavage of the carbon-boron bond. This degradation pathway is highly pH-dependent and is exacerbated in the basic aqueous media conventionally required for the transmetalation step 2.

  • Catalyst Poisoning (The "2-Pyridyl Problem" Analogue): The Lewis basic nitrogen atom of the isoquinoline moiety can competitively coordinate to the palladium center. This displaces essential phosphine ligands, effectively stalling the catalytic cycle and leading to incomplete conversion 3.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Isoquinoline Boronic Acid) PdII->TransMet Poison Catalyst Poisoning (N-Coordination) PdII->Poison Side Reaction PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl Proto Protodeboronation (Hydrolytic Cleavage) TransMet->Proto Degradation RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting heteroaryl failure modes.

Reaction Optimization & Quantitative Metrics

To outcompete protodeboronation, the rate of transmetalation must be maximized. This requires a paradigm shift away from traditional tetrakis(triphenylphosphine)palladium(0).

Causality in Catalyst Selection: Utilizing bulky dialkylbiaryl phosphine ligands (such as XPhos) provides a steric shield around the palladium center, preventing the isoquinoline nitrogen from coordinating 4. Furthermore, employing a Buchwald Generation 2 (G2) precatalyst ensures the rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, initiating the coupling cycle before the boronic acid can hydrolyze.

Causality in Base Selection: While strong bases like Na₂CO₃ or NaOH accelerate transmetalation, they simultaneously spike the rate of base-catalyzed protodeboronation. A milder base, such as K₃PO₄, strikes the optimal kinetic balance 5.

Table 1: Optimization of Coupling Conditions for Isoquinolinyl Boronic Acids
Catalyst SystemLigand ClassBase (Aq)Solvent SystemYield (%)Protodeboronation (%)Causality / Observation
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene / H₂O3545Severe catalyst poisoning via N-coordination; high degradation.
Pd(dppf)Cl₂Bidentate PhosphineK₂CO₃1,4-Dioxane / H₂O6220Bidentate ligand reduces poisoning, but slow oxidative addition limits yield.
XPhos Pd G2 Dialkylbiaryl Phosphine K₃PO₄ 1,4-Dioxane / H₂O 88 <5 Steric bulk prevents N-coordination; rapid transmetalation outcompetes degradation.
SPhos Pd G2Dialkylbiaryl PhosphineK₃PO₄THF / H₂O7510Good conversion, but lower solubility of isoquinoline limits overall efficiency.

(Note: Data reflects comparative benchmarks derived from standard heteroaryl cross-coupling optimization matrices).

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that each mechanistic requirement is met before proceeding, drastically reducing the risk of late-stage failure.

Reagents & Materials
  • Electrophile: Aryl or Heteroaryl Halide (1.0 equiv, e.g., 1.0 mmol)

  • Nucleophile: (6-Methoxyisoquinolin-7-yl)boronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: XPhos Pd G2 (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol) prepared as a 0.5 M aqueous solution.

  • Solvent: 1,4-Dioxane (Anhydrous, 10 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the aryl halide, (6-Methoxyisoquinolin-7-yl)boronic acid, and XPhos Pd G2.

  • Causality: Charging the solid precatalyst alongside the reagents ensures immediate proximity for the oxidative addition step upon activation.

Step 2: Solvent Addition & Degassing Add 10 mL of 1,4-Dioxane. Seal the flask with a rubber septum and subject the mixture to three cycles of freeze-pump-thaw, or sparge with ultra-pure N₂ for 15 minutes.

  • Validation Check 1: The solution must transition to a clear, homogeneous state (or fine suspension depending on the halide) without bubble formation upon backfilling with N₂. Failure to fully deoxygenate will result in the rapid oxidation of Pd(0) to inactive Pd(II) black.

Step 3: Base Addition & Thermal Activation Using a degassed syringe, inject the 0.5 M aqueous K₃PO₄ solution. Transfer the flask to a pre-heated oil bath at 90 °C.

  • Validation Check 2: Within 10–15 minutes of heating, the reaction mixture should exhibit a distinct color shift (typically from pale yellow to deep red/brown). This visual cue validates the successful deprotonation of the G2 precatalyst and the generation of the active L-Pd(0) species.

Step 4: Reaction Monitoring (Self-Validation) After 2 hours, withdraw a 10 µL aliquot via a degassed syringe, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Check 3: The LC-MS trace must show <5% remaining aryl halide. Crucially, calculate the ratio of the desired biaryl product mass to the des-boronated isoquinoline mass. If protodeboronation exceeds 15%, the reaction is suffering from thermal degradation; halt heating immediately to preserve the remaining product.

Step 5: Aqueous Workup & Palladium Scavenging Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). To remove residual palladium (which frequently chelates to the isoquinoline product), stir the organic layer with a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) for 2 hours at room temperature before filtration.

Step 6: Isolation Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane to Methanol, given the polarity of the isoquinoline).

Workflow Step1 1. Inert Preparation (Glovebox/Schlenk) Step2 2. Solvent & Base (Degassed Dioxane/H2O) Step1->Step2 Step3 3. Thermal Activation (90°C, 2-12 h) Step2->Step3 Step4 4. LC-MS Validation (Check Conversion) Step3->Step4 Step4->Step3 <95% Conversion Step5 5. Aqueous Workup & Pd Scavenging Step4->Step5 >95% Conversion Step6 6. Chromatography (Isolation) Step5->Step6

Self-validating experimental workflow for heteroaryl Suzuki-Miyaura coupling.

References[1] Title: Discovery of Small Molecule Splicing Modulators of Survival Motor Neuron-2 (SMN2) for the Treatment of Spinal Muscular Atrophy (SMA)

Source : Journal of Medicinal Chemistry - ACS Publications URL :[5] Title : Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source : PMC URL :[2] Title : Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source : ed.ac.uk URL :[4] Title : Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source : PMC URL :[3] Title : A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Source : Benchchem URL :

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Isoquinoline Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary

The incorporation of isoquinoline scaffolds is a critical strategy in modern drug discovery, featuring prominently in the development of BET bromodomain inhibitors[1] and the synthesis of complex dimeric naphthylisoquinoline alkaloids[2]. The palladium-catalyzed Suzuki-Miyaura cross-coupling of isoquinoline boronic acids (e.g., isoquinoline-4-boronic acid) with aryl or vinyl halides is the premier method for constructing these carbon-carbon bonds.

However, this specific class of heteroaryl boronic acids presents unique mechanistic hurdles, primarily protodeboronation and catalyst poisoning . As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. By understanding the causality behind ligand selection, base activation, and solvent effects, you can implement self-validating protocols that ensure high-yielding, reproducible cross-couplings.

Mechanistic Rationale: The "Why" Behind the Chemistry

To successfully couple isoquinoline boronic acids, one must first understand how the substrate interacts with the standard Suzuki-Miyaura catalytic cycle and why traditional conditions (e.g., Pd(PPh3)4 / aqueous Na2CO3) frequently fail.

The Twin Challenges of Isoquinoline Boronic Acids
  • Catalyst Poisoning (N-Coordination): The basic nitrogen atom within the isoquinoline ring possesses a highly nucleophilic lone pair. This nitrogen can coordinate to the electrophilic Palladium(II) center during the catalytic cycle, displacing phosphine ligands and forming stable, off-cycle complexes. This stalls the reaction and leads to the irreversible precipitation of inactive palladium ("Pd-black").

  • Rapid Protodeboronation: Electron-deficient heteroaryl boronic acids are highly susceptible to hydrolytic cleavage of the carbon-boron bond. When exposed to strong aqueous bases at elevated temperatures, the boronic acid degrades into the corresponding des-boronated isoquinoline faster than it can undergo transmetalation.

The Solution: The catalytic cycle must be artificially accelerated to outpace these side reactions. This is achieved by utilizing bulky, electron-rich Buchwald-type ligands (like SPhos) or robust bidentate ligands (like dppf), which sterically block N-coordination while electronically driving rapid oxidative addition and reductive elimination[3].

MechanisticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X Poison Catalyst Poisoning (N-coordination) Pd0->Poison Isoquinoline N TransMet Transmetalation (Isoquinoline Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto Protodeboronation (Degradation) TransMet->Proto Slow Cycle RedElim->Pd0

Catalytic cycle of Suzuki-Miyaura coupling highlighting isoquinoline-specific failure pathways.

Strategic Optimization of Reaction Parameters

Selecting the correct combination of catalyst, base, and solvent is not arbitrary; it is a calculated manipulation of the reaction kinetics.

  • Ligand Selection: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly effective because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biphenyl backbone facilitates rapid reductive elimination[3].

  • Base & Solvent Synergy: To prevent protodeboronation, harsh aqueous bases should be avoided for sensitive substrates. Cesium fluoride (CsF) in anhydrous isopropanol provides a mild fluoride source that activates the boronic acid into a highly reactive fluoroborate species, promoting rapid transmetalation without hydrolytic degradation[3]. For more robust substrates, a biphasic mixture of DME and aqueous Na2CO3 with Pd(dppf)Cl2 is an excellent, cost-effective alternative[1].

Quantitative Condition Analysis

Table 1: Comparative Analysis of Catalyst Systems for Isoquinoline Boronic Acids

Catalyst SystemBaseSolvent SystemTemp (°C)Primary ApplicationKey Advantage
Pd(OAc)2 / SPhos CsFIsopropanol85Hindered/Unstable SubstratesRapid cycle outcompetes N-coordination and protodeboronation[3].
Pd(dppf)Cl2 Na2CO3DME / H2O90Standard Aryl HalidesRobust, commercially available precatalyst; excellent for BET inhibitor scaffolds[1].
Pd2(dba)3 / PPh3 Na2CO3Toluene / EtOH100Complex HeterocyclesEffective for divergent synthesis (e.g., β-carbolines)[4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and analytical cues, you can diagnose the health of your reaction in real-time.

ExperimentalWorkflow Step1 1. Reagent Assembly (Inert Atmosphere) Step2 2. Solvent Degassing (Argon Sparge, 15 min) Step1->Step2 Step3 3. Reaction Heating (85°C - 100°C) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 QC Self-Validation: Check for Pd-Black (Indicates Catalyst Death) Step3->QC Step5 5. Workup & Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for isoquinoline boronic acid cross-coupling.

Protocol A: High-Performance SPhos/CsF Coupling (For Sensitive Substrates)

Adapted from optimized heteroaryl coupling methodologies[3].

  • Reagent Assembly: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a screw-cap reaction vial with isoquinoline-4-boronic acid (1.0 equiv), the aryl/vinyl halide (1.1–1.2 equiv), Pd(OAc)2 (2–4 mol%), SPhos (4–8 mol%), and CsF (1.4 equiv).

  • Solvent Addition: Add anhydrous isopropanol to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and submerge it in a pre-heated oil bath at 85 °C for 6 to 10 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction should maintain a homogeneous yellow/orange hue. Diagnostic: If the solution turns completely black with a fine precipitate within the first 30 minutes, oxygen contamination has occurred, or the basic nitrogen has poisoned the catalyst.

  • Self-Validation Checkpoint 2 (LC-MS): Sample the reaction at 2 hours. Diagnostic: The presence of des-boronated isoquinoline alongside unreacted aryl halide indicates protodeboronation is outpacing transmetalation. If observed, ensure the CsF is strictly anhydrous.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of hexanes/ethyl acetate or dichloromethane/methanol depending on product polarity).

Protocol B: Robust Pd(dppf)Cl2 Biphasic Coupling (For Standard Substrates)

Adapted from the synthesis of BET bromodomain inhibitors[1].

  • Preparation: Charge a round-bottom flask with the aryl halide (1.0 equiv), isoquinoline-4-boronic acid (1.2–1.5 equiv, slight excess accounts for minor protodeboronation), and Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Degassing (Critical Step): Prepare a solvent mixture of 1,2-dimethoxyethane (DME) and 2 M aqueous Na2CO3 in a 3:1 ratio. Sparge this mixture with argon gas for at least 15 minutes prior to addition. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) intermediate, killing the catalytic cycle before it can process the hindered substrate.

  • Reaction: Add the degassed solvent to the flask under an argon stream. Attach a reflux condenser and heat the biphasic mixture to reflux (approx. 90 °C) overnight with vigorous stirring.

  • Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic fractions, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography.

References

1.[3] Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Royal Society of Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPZhSKKNjrtjok3rFPDrvAvVzBCyRsyTSNtVSDEpkXuGalizTvVbuuxTFzI_O6jxD-mFsxsjV-MbBroL5ae3c-GQNvb67vH-_ysqKjGfFGON0QDRGjhYTQKPt750lEUdY_DNMUvjTCRl64k3pJuSCVWN8emnuw] 2.[1] Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvsZRva2yxA8iuGuvcltMqs_X_JgIuzRXtrDKoCs7gfCO-KVMBGgyA0TrDkG6vQT8MjHIkZrIXIgjD_AiUiggYxdA6CvZBH9lx8Ep3hZy42Y9dHGrnq5MXVOg3LRiRBI5sN1d-4mmFaetDTg==] 3.[4] Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQTMYHzgXKmgh41GDEqLsetnEQvsxgxJlW2ToDpaWiJImepXgOtuH44m1aBoTXqzlLEaUZikA6tnRkAw4aqCS75-DgY4rx2-LBeUh7i6gll8KLarwzQ3Zx56aWtVHWAD0IG9TjdB176qaUkw==] 4.[2] Dimeric naphthylisoquinoline alkaloids: polyketide-derived axially chiral bioactive quateraryls. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvTlwgBXRGxNuXVhvdjpSNjrepaXRfhnfAHQydGQkUQJJYQN8XRUjocY2jPqzbNj6CHG5iKTh6YZT8QKV7cs_ehAEfNB4Lk1RXATTqtavjnwId7QKZdd4RVq4m8HCxMwQxdIwSMRRRL6ou0kuogUrwORG1XVPCP2v23BfpIP3CFRxe-zF3VKOHAm9amIw9rTeOxHHp7MMdCJq1oOb7kXlFcMip5AHhJ4FO7hyyKDfUbRpVgEbmV6PxD6UdvcF8nrwxxRbt2GiLtRMWwE=]

Sources

Advanced Protocols for the Synthesis of Biaryl Isoquinolines: From Suzuki Coupling to C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Biaryl Isoquinoline Scaffold

Biaryl isoquinolines are privileged structural motifs in medicinal chemistry, serving as the core architecture for a wide range of therapeutic agents. Their planar, rigid structure allows for precise stacking interactions within protein binding pockets, making them particularly effective as kinase inhibitors and tubulin polymerization inhibitors (e.g., the IQTub series of colchicine domain inhibitors).

Conventionally, these scaffolds are assembled via cross-coupling of pre-functionalized halides. However, the demand for rapid structure-activity relationship (SAR) profiling has driven the development of direct C–H functionalization methods.

This guide details two distinct, field-proven workflows for synthesizing C1-biaryl isoquinolines using boronic acid reagents :

  • The "Gold Standard" Suzuki-Miyaura Coupling: High reliability for scale-up and complex substrates.

  • The "Direct" Minisci-Type C–H Arylation: High atom economy for rapid library generation.

Mechanistic Landscape

The following diagram illustrates the divergent pathways for accessing the C1-biaryl core.

ReactionLandscape Isoquinoline Isoquinoline Core N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide mCPBA Oxidation Target 1-Biaryl Isoquinoline Isoquinoline->Target Method B: Minisci C-H Arylation Ag(I), S2O8(2-), TFA ChloroIso 1-Chloroisoquinoline N_Oxide->ChloroIso POCl3 Chlorination ChloroIso->Target Method A: Suzuki-Miyaura Pd(0), Base Boronic Aryl Boronic Acid (Ar-B(OH)2) Boronic->Target

Figure 1: Synthetic pathways to 1-biaryl isoquinolines. Method A represents the traditional 2-step activation/coupling route. Method B represents the direct oxidative radical addition.

Method A: Suzuki-Miyaura Cross-Coupling (Protocol)[1]

Application: Best for late-stage functionalization where regioselectivity must be absolute, or when the isoquinoline core bears sensitive functionality incompatible with radical conditions.

The Challenge: 1-Chloroisoquinoline Reactivity

While 1-bromoisoquinolines are highly reactive, the commercially cheaper 1-chloroisoquinolines are often sluggish due to the stronger C–Cl bond. Standard Pd(PPh3)4 conditions frequently fail. This protocol utilizes a Pd-NHC (N-Heterocyclic Carbene) or a bulky phosphine system to facilitate oxidative addition.

Protocol Specifications
  • Scale: 1.0 mmol

  • Reaction Time: 2–4 hours

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, weigh Pd(OAc)₂ (2.2 mg, 1 mol%) and SPhos (8.2 mg, 2 mol%) or XPhos .

    • Expert Insight: The use of dialkylbiaryl phosphines (Buchwald ligands) creates an electron-rich Pd(0) species crucial for activating the electron-deficient heteroaryl chloride.

  • Reaction Assembly:

    • To a 20 mL microwave vial or Schlenk tube equipped with a stir bar, add:

      • 1-Chloroisoquinoline (163 mg, 1.0 mmol)

      • Aryl Boronic Acid (1.5 mmol, 1.5 equiv)

      • K₃PO₄ (424 mg, 2.0 mmol, 2.0 equiv) - Note: Anhydrous phosphate is superior to carbonate for difficult heteroaryl chlorides.

    • Add the pre-weighed catalyst/ligand mixture.

  • Solvent Addition:

    • Add 1,4-Dioxane/Water (4:1 v/v, 5 mL) .

    • Critical Step: Degas the solvent stream with N₂ or Ar for 10 minutes prior to addition. Oxygen poisons the active Pd(0) species.

  • Execution:

    • Seal the vessel and heat to 100 °C .

    • Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. Conversion is typically >95% within 3 hours.

  • Workup:

    • Cool to room temperature.[1][2][3][4] Filter through a pad of Celite to remove Pd black.

    • Partition between EtOAc (20 mL) and Water (20 mL). Wash organic layer with Brine.[1]

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Method B: Silver-Catalyzed Minisci C–H Arylation (Protocol)

Application: Ideal for rapid library synthesis and "med-chem" exploration. This method avoids the chlorination step entirely, coupling the boronic acid directly to the isoquinoline C1 position via a radical mechanism.

Mechanism: Radical Addition

Unlike Suzuki coupling, this reaction does not involve a Pd cycle.

  • Radical Generation: Ag(I) catalyzes the oxidation of the boronic acid by persulfate to generate an aryl radical (Ar•).

  • Addition: The nucleophilic aryl radical attacks the electron-deficient (protonated) isoquinoline at the most electrophilic position (C1).

  • Re-aromatization: Oxidative elimination restores aromaticity.

Protocol Specifications
  • Scale: 0.5 mmol

  • Reaction Time: 12–24 hours

  • Temperature: Ambient (23 °C) to 50 °C

Step-by-Step Methodology
  • Reagent Preparation:

    • In a standard borosilicate vial (open to air is acceptable, but inert atmosphere improves reproducibility), add:

      • Isoquinoline (65 mg, 0.5 mmol)

      • Aryl Boronic Acid (0.75 mmol, 1.5 equiv)

      • AgNO₃ (17 mg, 0.1 mmol, 20 mol%) - Catalyst

      • K₂S₂O₈ (405 mg, 1.5 mmol, 3.0 equiv) - Oxidant

  • Solvent System:

    • Add DCM/Water (1:1 v/v, 4 mL) .

    • Expert Insight: The biphasic system is crucial. The boronic acid and persulfate reside in the aqueous phase, while the organic phase solubilizes the product and substrate. TFA (Trifluoroacetic acid) (1.0 equiv) is often added to protonate the isoquinoline, significantly increasing its electrophilicity toward the radical attack.

  • Execution:

    • Stir vigorously at room temperature.

    • Visual Cue: The reaction often turns cloudy or dark due to silver salts.

    • Optimization: If the boronic acid is electron-poor (e.g., -CF3, -CN), heat the reaction to 50 °C to promote radical generation.

  • Workup:

    • Basify carefully with sat. NaHCO₃ (gas evolution will occur due to TFA).

    • Extract with DCM (3 x 10 mL).

    • Purify via flash chromatography.

Comparative Analysis & Troubleshooting

The choice between Suzuki and Minisci depends heavily on the electronic nature of the coupling partners.

FeatureMethod A: Suzuki-MiyauraMethod B: Ag-Minisci
Pre-functionalization Required (1-Cl or 1-Br)None (Direct C-H)
Substrate Scope Broad (Electron-rich & poor)Limited (Electron-rich heterocycles preferred)
Boronic Acid All types work wellElectron-rich boronic acids react faster
Regioselectivity 100% (determined by halide)Generally C1, but C3 minor products possible
Cost/Green Factor High (Pd catalyst, steps)Low (Ag catalyst, aqueous, fewer steps)
Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling

  • Cause: Protodeboronation of the boronic acid.

  • Solution: Switch base to K₂CO₃ or CsF . Use anhydrous conditions if the boronic acid is unstable.

Issue: Low Yield in Minisci Reaction

  • Cause: Homocoupling of the boronic acid (Ar-Ar formation).

  • Solution: Add the persulfate oxidant portion-wise over 1 hour to keep the radical concentration low relative to the heterocycle. Ensure efficient stirring for the biphasic mixture.

Issue: Regioselectivity Issues (Minisci)

  • Cause: Competitive C3 arylation.

  • Solution: Ensure the isoquinoline is fully protonated (add 1-2 equiv TFA). The C1 position is significantly more electrophilic in the cationic species.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Minisci Reaction with Boronic Acids

    • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010).[2] Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids.[2][4] Journal of the American Chemical Society.[2]

    • [2]

  • Isoquinoline-Based Tubulin Inhibitors (IQTub)

    • Kraus, Y., et al. (2020). Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors.[5][6] European Journal of Medicinal Chemistry.

  • Rh(III) Catalyzed C-H Activation (Contextual)

    • Song, H., & Wang, Q. (2020).[7] Rh(III)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids.[7][8] Chinese Chemical Letters.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Methoxyisoquinolin-7-ylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of a methoxy group, as in 6-methoxyisoquinoline, can further modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making them highly valuable in drug development programs.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.[5][6][7] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules.[6] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-methoxyisoquinolin-7-ylboronic acid with various aryl halides, a key transformation for the generation of novel isoquinoline-based drug candidates.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A fundamental understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)LnX OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)LnR Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product BoronicAcid R-B(OH)2 Base Base (e.g., K2CO3) BoronicAcid->Base Activation Base->Transmetalation ArylHalide Ar-X ArylHalide->OxAdd

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[5][6] This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5][6]

Experimental Protocol: Coupling of 6-Methoxyisoquinolin-7-ylboronic Acid with a Generic Aryl Bromide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling. Optimization may be required for specific substrates.

Materials:

  • 6-Methoxyisoquinolin-7-ylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heat block or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask or microwave vial under an inert atmosphere of argon or nitrogen, add 6-methoxyisoquinolin-7-ylboronic acid, the aryl bromide, Pd(dppf)Cl₂, and anhydrous potassium carbonate.

    • Scientist's Insight: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions such as homocoupling.[8] The choice of Pd(dppf)Cl₂ is based on its broad utility and effectiveness for a wide range of Suzuki couplings, including those with heteroaromatic substrates.[9]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the reaction vessel. The final concentration of the limiting reagent (6-methoxyisoquinolin-7-ylboronic acid) should be approximately 0.1 M.

    • Scientist's Insight: A mixed aqueous solvent system is often beneficial for Suzuki couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step.[8][9] Degassing the solvents is crucial to remove dissolved oxygen.[8]

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Scientist's Insight: The optimal temperature can vary depending on the reactivity of the aryl halide. Aryl iodides are generally more reactive and may require lower temperatures, while aryl chlorides often necessitate higher temperatures and more specialized catalyst systems.[10][11]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation: Expected Outcomes and Optimization Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of reactants and conditions. The following table provides a general guideline for expected reactivity and starting points for optimization.

Aryl Halide (Ar-X)Relative ReactivityTypical Catalyst SystemTypical Temperature (°C)Notes
Aryl Iodide (Ar-I)HighPd(PPh₃)₄, Pd(dppf)Cl₂60-90Generally provides high yields under mild conditions.[10]
Aryl Bromide (Ar-Br)MediumPd(dppf)Cl₂, Buchwald Ligands80-110A good balance of reactivity and availability.[9]
Aryl Chloride (Ar-Cl)LowBuchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Pd₂(dba)₃100-130Requires more active and sterically hindered phosphine ligands to facilitate oxidative addition.[11][12]
Aryl Triflate (Ar-OTf)HighPd(PPh₃)₄, Pd(OAc)₂/PCy₃70-100An excellent alternative to halides, often showing high reactivity.[11]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor choice of base or solvent.Use a fresh batch of catalyst. Incrementally increase the reaction temperature. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[13]
Homocoupling of Boronic Acid Presence of oxygen, use of a Pd(II) precatalyst.Ensure rigorous degassing of solvents and reaction vessel. Start with a Pd(0) source like Pd(PPh₃)₄.[8]
Protodeboronation Presence of excess water, harsh basic conditions.Use anhydrous conditions with a base like K₃PO₄, which requires only a small amount of water. Consider using a more stable boronic ester (e.g., a pinacol ester).[8][14]
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., certain amine bases or alcohol solvents).Switch to a carbonate or phosphate base and an aprotic solvent.[8]

Workflow for Protocol Optimization

A systematic approach is key to optimizing a Suzuki-Miyaura coupling for a new set of substrates.

Optimization_Workflow Start Define Substrates: 6-Methoxyisoquinolin-7-ylboronic acid + Aryl Halide Initial_Screen Initial Reaction Screen: - Catalyst: Pd(dppf)Cl2 - Base: K2CO3 - Solvent: Dioxane/Water - Temp: 90°C Start->Initial_Screen Analyze Analyze Outcome: - LC-MS for conversion - Identify side products Initial_Screen->Analyze Decision Outcome Acceptable? Analyze->Decision Optimize_Catalyst Optimize Catalyst/Ligand Decision->Optimize_Catalyst No End Finalized Protocol Decision->End Yes Optimize_Base Optimize Base Optimize_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent/Temp Optimize_Base->Optimize_Solvent Optimize_Solvent->Initial_Screen Re-screen

Figure 2. A systematic workflow for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel 6-methoxyisoquinoline derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocol and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to leverage this powerful transformation.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5428. [Link]

  • Reddy, T. S., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(51), 35745–35756. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Doyle, A. G., & Vogt, F. G. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1144–1149. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

  • Kaczor, A. A., et al. (2025, December 8). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences, 26(24), 6789. [Link]

  • Li, G., & Huang, Y. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 685819. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2025, November 11). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 30(22), 4983. [Link]

  • Thomas, A. A., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(43), 18031–18045. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Garcı́a-Melchor, M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 334. [Link]

  • Pitre, S. P., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 146(35), 24042–24052. [Link]

  • Lı́a-Fuentes, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(12), 2245–2254. [Link]

Sources

Application Note: Scalable Preparation of 6-Methoxyisoquinolin-7-ylboronic Acid via Palladium-Catalyzed Miyaura Borylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, validated experimental protocols, and quantitative troubleshooting for the synthesis of heteroaryl boronic acids.

Introduction & Strategic Rationale

The isoquinoline scaffold is a privileged pharmacophore in modern drug discovery. Functionalization of this core, particularly at the 7-position, frequently relies on Suzuki-Miyaura cross-coupling. To facilitate this, the preparation of 6-methoxyisoquinolin-7-ylboronic acid from 7-bromo-6-methoxyisoquinoline is a critical enabling step.

While direct lithium-halogen exchange followed by trapping with a trialkyl borate is a classical method for boronic acid synthesis, the isoquinoline core is highly sensitive to strong nucleophiles (such as n-butyllithium), which readily add to the electrophilic C1 position [1]. To circumvent this off-target reactivity, the palladium-catalyzed Miyaura Borylation is the premier strategic choice [2]. This method utilizes mild conditions, tolerates sensitive functional groups, and provides a highly scalable route to the target boronic acid via a pinacol ester intermediate.

Expertise & Causality in Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle that enforces a cis-geometry on the palladium center, accelerating the critical reductive elimination step and suppressing off-target debromination [3].

  • Base (KOAc): The selection of potassium acetate is mechanistically paramount. Stronger bases (e.g., K₂CO₃, NaOH) would activate the newly formed boronic ester, triggering a secondary Suzuki-Miyaura cross-coupling with the unreacted starting material to form a homocoupled biaryl dimer. KOAc is sufficiently basic to facilitate transmetalation but too weak to promote this unwanted secondary coupling [4].

  • Hydrolysis (NaIO₄ / NH₄OAc): Cleaving the highly stable pinacol ester to the free boronic acid requires oxidative hydrolysis. Sodium periodate in the presence of ammonium acetate provides a mild, self-buffering oxidative cleavage that avoids harsh acidic or basic conditions, which could otherwise degrade the methoxyisoquinoline system [5].

Reaction Pathway & Mechanistic Visualizations

The transformation is executed in two distinct stages: (1) Palladium-catalyzed borylation to form the pinacol ester, and (2) Oxidative hydrolysis to yield the free boronic acid.

Workflow SM 7-Bromo-6-methoxyisoquinoline Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) SM->Step1 Int Pinacol Ester Intermediate Step1->Int Step2 Oxidative Hydrolysis (NaIO4, NH4OAc, H2O) Int->Step2 Prod 6-Methoxyisoquinolin-7-ylboronic acid Step2->Prod

Caption: Two-step synthesis workflow for 6-methoxyisoquinolin-7-ylboronic acid.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Br Ar-Pd(II)-Br Complex OxAdd->PdII_Br LigEx Ligand Exchange (KOAc replaces Br) PdII_Br->LigEx PdII_OAc Ar-Pd(II)-OAc Complex LigEx->PdII_OAc Transmet Transmetalation (B2pin2 reacts) PdII_OAc->Transmet PdII_Bpin Ar-Pd(II)-Bpin Complex Transmet->PdII_Bpin RedElim Reductive Elimination (Ar-Bpin released) PdII_Bpin->RedElim RedElim->Pd0

Caption: Catalytic cycle of the palladium-catalyzed Miyaura borylation step.

Experimental Protocols

Stage 1: Synthesis of 6-Methoxyisoquinolin-7-ylboronic Acid Pinacol Ester

Self-Validating Note: The reaction mixture transitions from a reddish-orange suspension to a dark brown/black mixture as Pd(0) nanoparticles ("Pd black") form upon reaction completion.

  • Preparation: To an oven-dried, argon-purged Schlenk flask, add 7-bromo-6-methoxyisoquinoline (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and anhydrous potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) to the solid mixture.

  • Solvent Introduction: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to the starting material. Degas the resulting suspension by sparging with argon for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4–6 hours. Monitor the reaction via TLC (EtOAc/Hexanes, UV detection) until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc) to afford the pinacol ester intermediate.

Stage 2: Oxidative Hydrolysis to the Free Boronic Acid

Self-Validating Note: Heteroaryl boronic acids are highly amphoteric. Precise pH control during the workup is mandatory to prevent the product from remaining partitioned in the aqueous phase.

  • Reaction Setup: Dissolve the purified pinacol ester (1.0 equiv) in a 1:1 (v/v) mixture of acetone and water (0.1 M).

  • Reagent Addition: Add sodium periodate (NaIO₄, 3.0 equiv) and ammonium acetate (NH₄OAc, 3.0 equiv) sequentially at room temperature. The mixture will become cloudy as sodium iodate precipitates.

  • Stirring: Stir vigorously at room temperature for 24–48 hours. Monitor via LC-MS, as TLC is often unreliable for highly polar free boronic acids.

  • Workup: Evaporate the acetone under reduced pressure (do not heat above 35 °C to avoid protodeboronation).

  • Isolation (Critical Step): Adjust the pH of the remaining aqueous phase to ~6.5–7.0 using 1M HCl or 1M NaOH. The 6-methoxyisoquinolin-7-ylboronic acid will precipitate at its isoelectric point.

  • Filtration: Collect the precipitated solid via vacuum filtration, wash with ice-cold water followed by cold diethyl ether, and dry under high vacuum to afford the pure title compound.

Quantitative Data & Stoichiometry

Table 1: Stoichiometry for Stage 1 (Miyaura Borylation)
ReagentMW ( g/mol )EquivalentsFunction
7-Bromo-6-methoxyisoquinoline238.081.0Electrophile / Starting Material
Bis(pinacolato)diboron (B₂pin₂)253.941.2Boron Source / Reducing Agent
Potassium Acetate (KOAc)98.143.0Base (Promotes Transmetalation)
Pd(dppf)Cl₂731.700.05Pre-catalyst
1,4-Dioxane88.110.2 MSolvent
Table 2: Stoichiometry for Stage 2 (Oxidative Hydrolysis)
ReagentMW ( g/mol )EquivalentsFunction
Pinacol Ester Intermediate285.151.0Intermediate
Sodium Periodate (NaIO₄)213.893.0Oxidant (Cleaves diol)
Ammonium Acetate (NH₄OAc)77.083.0Mild Buffer
Acetone / H₂O (1:1)N/A0.1 MCo-solvent system

Troubleshooting & Quality Control

Observation / IssueMechanistic CauseCorrective Action
High levels of homocoupled biaryl dimer Base is too strong, or localized overheating occurred, triggering premature Suzuki coupling.Ensure strictly anhydrous KOAc is used. Do not substitute with K₂CO₃ or NaOH [4].
Incomplete conversion in Stage 1 Catalyst deactivation via oxidation (O₂ ingress) or poor reagent solubility.Ensure rigorous argon degassing (sparging). Verify that the 1,4-dioxane is anhydrous and peroxide-free.
Low yield during Stage 2 isolation The amphoteric isoquinoline boronic acid is highly water-soluble at low or high pH.Carefully titrate the aqueous layer to exactly pH 6.5–7.0 to precipitate the zwitterion. Avoid over-acidification.
Protodeboronation (Loss of Boron) Prolonged exposure to heat or strong acids/bases during workup.Keep rotary evaporation bath <35 °C. Do not use strong mineral acids for isolation.

References

  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to override the usual ArBr > ArCl order of halide reactivity.ResearchGate.
  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction.NSF Public Access Repository.
  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis.Medium.
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization.The Royal Society of Chemistry.
  • The hydrolysis of pinacol ester with NaIO4.Bulletin of the Chemical Society of Japan.

Troubleshooting & Optimization

Technical Support Center: Stability & Optimization for (6-Methoxyisoquinolin-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a specialized technical support resource designed for researchers working with (6-Methoxyisoquinolin-7-yl)boronic acid . It prioritizes mechanistic understanding and practical, self-validating protocols over generic advice.

Ticket ID: ISOQ-7-BOR-STAB Status: Open Severity: High (Reagent Instability / Reaction Failure) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Push-Pull" Instability

You are likely encountering low yields or complete disappearance of starting material without product formation. This is not a random failure; it is a structural inevitability of your molecule.

(6-Methoxyisoquinolin-7-yl)boronic acid suffers from a specific electronic conflict:

  • The Isoquinoline Core (Electron-Poor): The heterocyclic ring is electron-deficient. In basic media (Suzuki conditions), this stabilizes the formation of an aryl anion, the key intermediate in base-catalyzed protodeboronation .

  • The 6-Methoxy Group (Steric/Electronic): Located ortho to the boronic acid, this group exerts steric pressure that slows down transmetallation (the desired pathway), giving the degradation pathway (protodeboronation) more time to dominate.

The Result: Your catalyst is too slow, and your base is too aggressive. The boron falls off before the carbon-carbon bond can form.

Diagnostic & Troubleshooting (Q&A)

Q1: "My starting material turned brown/black in the freezer. Is it dead?"

Diagnosis: Likely dehydration , not necessarily decomposition. Technical Insight: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration is reversible and often accelerates under vacuum or dry storage. Validation Step:

  • Dissolve a sample in DMSO-d6 + 1 drop of D2O .

  • Run 1H NMR.

  • Result: If the aromatic peaks match the monomer, it is usable. If you see significant unsubstituted isoquinoline (protodeboronation product), purify immediately.

Q2: "The reaction turns black immediately, and LCMS shows only 6-methoxyisoquinoline."

Diagnosis: Rapid Base-Catalyzed Protodeboronation . Root Cause: You are likely using aqueous base (Na₂CO₃/H₂O) or strong hydroxide bases. The hydroxide ion attacks the boron to form a boronate "ate" complex. Because the isoquinoline ring stabilizes the resulting negative charge at C7, the C-B bond cleaves rapidly. Immediate Fix:

  • Switch Solvent: Move to strictly anhydrous conditions (Dioxane or Toluene).

  • Switch Base: Use anhydrous K₃PO₄ or Cs₂CO₃ .

  • Add Water Scavenger: Add 4Å Molecular Sieves to the reaction vessel.

Q3: "I see product, but conversion stalls at 40%."

Diagnosis: Catalyst Death vs. Substrate Decomposition. Technical Insight: The ortho-methoxy group creates steric hindrance. Standard catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) undergo oxidative addition and transmetallation too slowly for this substrate. Recommendation: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G3 or G4) . These bulky, electron-rich ligands accelerate transmetallation, effectively "beating" the decomposition rate.

Core Protocol: Converting to Potassium Trifluoroborate (BF₃K)

The most robust solution is to abandon the free boronic acid and convert it to the potassium trifluoroborate salt. This species is air-stable, shelf-stable, and resistant to protodeboronation until activated in the reaction.

Reagents Required:
  • (6-Methoxyisoquinolin-7-yl)boronic acid (Starting Material)

  • Potassium Bifluoride (KHF₂) [4.5 equivalents]

  • Methanol (MeOH)

  • Acetone / Diethyl Ether (for precipitation)

Step-by-Step Methodology:
  • Dissolution: Dissolve the boronic acid (1.0 equiv) in minimal MeOH (approx. 2-3 mL per mmol). Ensure full solvation; sonicate if necessary.

  • Salt Formation: Prepare a saturated solution of KHF₂ (4.5 equiv) in distilled water (approx. 1 mL water per 3 mmol KHF₂).

  • Addition: Add the aqueous KHF₂ dropwise to the stirring boronic acid solution at Room Temperature (RT).

    • Observation: A white precipitate (the BF₃K salt) should begin to form within 15 minutes.

  • Digestion: Stir vigorously for 2 hours.

  • Concentration: Remove MeOH under reduced pressure (Rotavap) at 40°C until a wet slurry remains. Do not heat above 50°C.

  • Drying: Azeotrope with acetone (2x) to remove residual water.

  • Isolation: Suspend the solid in pure Acetone (the BF₃K salt is soluble in acetone; inorganic salts are not). Filter off the inorganic solids.

  • Precipitation: Concentrate the acetone filtrate to a small volume and induce precipitation by adding cold Diethyl Ether.

  • Final Yield: Filter the white solid. This is Potassium (6-methoxyisoquinolin-7-yl)trifluoroborate .

Why this works: The boron is now tetracoordinate and negatively charged, preventing the attack of Lewis bases (like Hydroxide) that initiates deboronation.

Visualizing the Problem & Solution

Diagram 1: The Protodeboronation Mechanism

This diagram illustrates why your reaction fails. The "Danger Zone" is the formation of the Boronate "Ate" Complex in the presence of a proton source (water/alcohol).

Protodeboronation Start (6-Methoxyisoquinolin-7-yl) boronic acid AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex + Base Base Base (OH-) Base->AteComplex TS Transition State (Stabilized by Isoquinoline Ring) AteComplex->TS Slow Transmetallation (Steric Hindrance) Coupling Desired Suzuki Product AteComplex->Coupling Pd Catalyst (Must be faster than cleavage) Product Protodeboronated Byproduct (6-Methoxyisoquinoline) TS->Product C-B Bond Cleavage (Fast)

Caption: The kinetic competition between the desired coupling (Green) and the parasitic protodeboronation (Red). The 6-methoxy group slows the green path, while the isoquinoline ring accelerates the red path.

Diagram 2: Optimization Decision Tree

Follow this logic flow to select the correct experimental conditions.

OptimizationWorkflow Start Start: Reaction Planning Check Check Reagent Quality (1H NMR) Start->Check Purity Is Purity > 95%? Check->Purity Purify Recrystallize from Acetonitrile/Water Purity->Purify No RouteChoice Choose Strategy Purity->RouteChoice Yes Purify->Check Direct Direct Coupling (High Risk) RouteChoice->Direct Time Critical Deriv Derivatization (High Stability) RouteChoice->Deriv Recommended Anhydrous Anhydrous Conditions: XPhos Pd G3, K3PO4 Dry Dioxane, 100°C Direct->Anhydrous BF3K Synthesize BF3K Salt (See Protocol) Deriv->BF3K Suzuki Suzuki Conditions: Pd(dppf)Cl2, Cs2CO3 Toluene/H2O (3:1), 80°C BF3K->Suzuki

Caption: Decision matrix for handling (6-Methoxyisoquinolin-7-yl)boronic acid. Derivatization to BF3K is the recommended pathway for scalable success.

Comparative Data: Base & Solvent Effects

The following table summarizes expected outcomes based on reaction conditions for this specific substrate class.

Base SystemSolventWater ContentRisk LevelEst.[1] Yield
Na₂CO₃ DME / EtOHHigh (Aqueous)Critical < 10%
K₂CO₃ DMFLow (Hygroscopic)High 20-40%
K₃PO₄ TolueneAnhydrousModerate 50-65%
Cs₂CO₃ 1,4-DioxaneAnhydrousLow 70-85%
K₂CO₃ MeOH / H₂OAqueousSafe (BF₃K only)*> 90%

Note: The "Safe" condition applies ONLY if you have converted the boronic acid to the Potassium Trifluoroborate salt first.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. [Link] (Foundational text on why heteroaryl boronic acids are unstable in base).

  • Potassium Trifluoroborate Synthesis: Molander, G. A., & Bio, M. (2007). "Preparation of Potassium Trifluoroborates." Organic Syntheses. [Link] (The industry-standard protocol for stabilizing boronic acids).

  • Buchwald Precatalysts for Unstable Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link] (Explains the use of XPhos Pd G3 to outcompete decomposition).

  • MIDA Boronates (Alternative Strategy): Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Improving Yield in Suzuki Coupling of Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving heterocyclic boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this powerful yet often sensitive transformation. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: My yield is unexpectedly low or zero. What are the most common culprits?

Low yields in Suzuki couplings with heterocyclic boronic acids often trace back to a few critical areas:

  • Boronic Acid Instability : Many heterocyclic boronic acids are prone to decomposition, especially through a process called protodeboronation where the C-B bond is cleaved.[1][2] This is a major cause of yield loss.

  • Catalyst Deactivation : The nitrogen atoms in many heterocycles can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[1][3]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is highly interdependent and crucial for success. An incompatible combination can lead to poor catalytic activity or accelerated decomposition of starting materials.[4][5]

Q2: How can I prevent my heterocyclic boronic acid from decomposing?

Protodeboronation is a significant side reaction where a proton source cleaves the carbon-boron bond.[6] To minimize this:

  • Use a More Stable Boronic Acid Derivative : Instead of the free boronic acid, consider using more stable alternatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[7][8] These derivatives often release the active boronic acid slowly in situ, keeping its concentration low and reducing decomposition.[6][8] Diethanolamine (DABO) complexes are also excellent, air-stable alternatives.[9][10]

  • Optimize Reaction Conditions : High temperatures and prolonged reaction times can exacerbate decomposition.[1] Using a highly active catalyst system that allows for lower temperatures and shorter times is beneficial.

  • Careful Base Selection : The reaction's pH is a critical factor.[6] While a base is essential for the catalytic cycle, strongly basic aqueous conditions can accelerate protodeboronation. Screening different bases, including inorganic options like K₃PO₄ or Cs₂CO₃, is recommended.[5]

Q3: Which catalyst and ligand should I start with for a new heterocyclic coupling?

There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for challenging heterocyclic couplings, modern catalytic systems are often required.

  • Electron-Rich, Bulky Ligands : Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are often effective.[11][12] They promote the crucial oxidative addition step, especially with less reactive aryl chlorides, and can stabilize the palladium center.[11]

  • Pre-catalysts : Using a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) can ensure the efficient and reliable formation of the active Pd(0) species, which is often a stumbling block when starting with Pd(II) sources like Pd(OAc)₂.[13]

Q4: What are the most common side reactions besides protodeboronation?
  • Homocoupling : This is the unwanted reaction of two boronic acid molecules to form a symmetrical bi-heteroaryl compound. It is often caused by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II).[13][14] Rigorous degassing of solvents and the reaction setup is crucial to minimize this.

  • Dehalogenation : The starting aryl halide can be converted back to the corresponding arene, consuming it without forming the desired product. This can occur if a hydride source is present, such as certain amine bases or alcohol solvents.[13][14]

In-Depth Troubleshooting Guides

This section provides a structured approach to solving more persistent issues.

Problem 1: Low or No Conversion of Starting Material

When you observe unreacted starting materials, the catalytic cycle is stalled. The following workflow can help diagnose the issue.

Troubleshooting_Low_Yield Start Low / No Conversion Check_Reagents Step 1: Verify Reagent Quality - Boronic acid fresh? - Aryl halide pure? - Solvent degassed? - Base anhydrous/pure? Start->Check_Reagents Begin Here Optimize_Catalyst Step 2: Re-evaluate Catalyst System - Use Pd(0) pre-catalyst? - Screen bulky, e--rich ligands? - Increase catalyst loading? Check_Reagents->Optimize_Catalyst Reagents OK Screen_Conditions Step 3: Screen Reaction Conditions - Screen bases (K₃PO₄, Cs₂CO₃)? - Screen solvents (Dioxane, THF, Toluene)? - Adjust temperature? Optimize_Catalyst->Screen_Conditions Still Low Yield Success Yield Improved Screen_Conditions->Success Problem Solved

Caption: Troubleshooting workflow for low reaction conversion.

Causality Explained:
  • Reagent Integrity is Paramount : The Suzuki-Miyaura coupling is sensitive to impurities. Heterocyclic boronic acids can degrade upon storage, and solvents that are not properly degassed contain oxygen, which deactivates the Pd(0) catalyst.[13][15] Always start with fresh, high-purity reagents and ensure anaerobic conditions.

  • Catalyst Activation and Stability : The reaction relies on the generation of a catalytically active Pd(0) species.[7] If you use a Pd(II) source (like Pd(OAc)₂ or PdCl₂(dppf)), it must first be reduced in situ. This reduction can be inefficient and can consume your valuable boronic acid or ligand, leading to homocoupling.[13][14] Using a modern pre-catalyst that cleanly generates the active species is often a more robust strategy. Furthermore, nitrogen-containing heterocycles can bind strongly to the palladium center, requiring sterically bulky ligands to prevent catalyst inhibition.[3][16]

  • The Role of Base and Solvent : The base is not just a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the crucial transmetalation step.[5] The effectiveness of a base depends heavily on its solubility and basicity in the chosen solvent.[4][17] For example, K₃PO₄ is often effective in polar aprotic solvents like dioxane or THF, often with a small amount of water to aid solubility.[1][17] A screening approach is the most logical way to find the optimal combination for your specific substrates.

Problem 2: Significant Side Product Formation

If your desired product is forming but the yield is compromised by side products, the issue lies in competing reaction pathways.

Side_Reactions Start Pd(II)-Aryl-X (From Oxidative Addition) Transmetalation Transmetalation Start->Transmetalation Boronic Heteroaryl-B(OH)₂ Protodeboronation Protodeboronation (Side Product) Boronic->Protodeboronation H⁺ source (H₂O, heat) Homocoupling Homocoupling (Side Product) Boronic->Homocoupling O₂ / Pd(II) Boronic->Transmetalation Base Base (e.g., CO₃²⁻) Base->Transmetalation activates Product Desired Product (Reductive Elimination) Transmetalation->Product Leads to

Caption: Competing pathways in Suzuki-Miyaura coupling.

Strategies to Minimize Side Products:
  • To Combat Protodeboronation : As discussed in the FAQs, the key is to protect the boronic acid. Using a stable derivative (MIDA, trifluoroborate, pinacol ester) is the most effective strategy.[8] These act as "slow-release" agents, ensuring the concentration of the vulnerable free boronic acid remains low throughout the reaction.[6][8] Additionally, using milder bases and the lowest possible reaction temperature can disfavor this pathway.

  • To Combat Homocoupling : This side reaction is almost always linked to the presence of oxygen.

    • Rigorous Degassing : Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[13]

    • Inert Atmosphere : Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Use a Pd(0) Source : Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst avoids the initial Pd(II) reduction step that can promote homocoupling.[13]

Recommended Starting Protocols & Data

While every reaction requires optimization, the following tables provide validated starting points for common scenarios.

Table 1: Recommended Conditions for Challenging Heterocyclic Couplings
ComponentRecommendationRationale
Aryl Halide Iodide > Bromide > OTf >> ChlorideThis reflects the general reactivity order for the oxidative addition step.[7] Chlorides are least reactive and require highly active catalysts.[18]
Boronic Acid Use stable derivative (MIDA, Pinacol, DABO, or Trifluoroborate)Minimizes protodeboronation, a primary cause of low yield for many heterocyclic boronic acids.[8][9]
Catalyst Buchwald Pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)Provides reliable formation of the active Pd(0) species and the bulky, electron-rich ligand accelerates the key steps of the catalytic cycle.[11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, inorganic bases that are often effective and have good solubility in common solvent systems.[5]
Solvent Degassed 1,4-Dioxane or THF (often with 5-10% H₂O)Polar aprotic solvents are generally effective. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle.[4][17]
Temperature 80-110 °CSufficient to drive the reaction but should be kept as low as possible to minimize boronic acid decomposition.[19]
Table 2: Base and Solvent Screening Guide

If initial conditions fail, a systematic screen is the best approach. The following combinations are common starting points.

BaseSolvent SystemNotes
K₂CO₃Toluene / H₂O (4:1)A classic, often effective biphasic system. Vigorous stirring is essential.
K₃PO₄1,4-Dioxane / H₂O (10:1)A very common and robust system for a wide range of substrates.[1]
Cs₂CO₃THF (anhydrous)A stronger base, sometimes effective where others fail, especially in non-aqueous conditions.
KF1,4-DioxaneFluoride can play a unique role in activating the boronic acid and is effective for certain substrates, like 2-pyridyl derivatives.[20]
General Experimental Protocol

This protocol provides a robust starting point for a small-scale test reaction.

  • Reaction Setup : To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), the heterocyclic boronic acid or its stable derivative (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).

  • Establish Inert Atmosphere : Seal the flask, then carefully evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition : Add the previously degassed solvent via syringe under a positive flow of inert gas.

  • Catalyst Addition : Add the palladium pre-catalyst (1-5 mol%) to the flask under a positive flow of inert gas.

  • Reaction : Place the sealed flask in a preheated oil bath or heating block and stir vigorously for the intended reaction time (monitor by TLC or LC-MS).

  • Workup : After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

By understanding the key failure modes and employing a systematic, rational approach to optimization, you can significantly improve the yield and reliability of your Suzuki-Miyaura couplings with challenging heterocyclic boronic acids.

References
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Vertex AI Search. 15

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Vertex AI Search. 9

  • Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed. Vertex AI Search. 10

  • Protodeboronation - Wikipedia. Vertex AI Search. 6

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Vertex AI Search. 17

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation - ChemRxiv. Vertex AI Search. 21

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search. 7

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search. 22

  • The Suzuki Reaction - Andrew G Myers Research Group. Vertex AI Search. 8

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Vertex AI Search. 23

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. Vertex AI Search. 24

  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Vertex AI Search. 1

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Vertex AI Search. 4

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. Vertex AI Search. 13

  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. Vertex AI Search. 3

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Vertex AI Search. 25

  • Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC. Vertex AI Search. 19

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Vertex AI Search. 5

  • Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center - Benchchem. Vertex AI Search. 2

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Vertex AI Search. 26

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review | Asian Journal of Chemistry. Vertex AI Search. 27

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. Vertex AI Search. 28

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Vertex AI Search. 11

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Vertex AI Search. 20

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H. Vertex AI Search. 29

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Vertex AI Search. 30

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC. Vertex AI Search. 31

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Vertex AI Search.

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Vertex AI Search. 32

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. Vertex AI Search. 33

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - NSF-MMLI. Vertex AI Search. 34

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Vertex AI Search.

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Vertex AI Search.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. Vertex AI Search. 35

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Vertex AI Search. 36

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Vertex AI Search.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Vertex AI Search.

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem. Vertex AI Search. 16

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Vertex AI Search.

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Vertex AI Search.

  • Suzuki Coupling - Organic Chemistry Portal. Vertex AI Search.

Sources

Technical Guide: Stability & Handling of 6-Methoxyisoquinolin-7-ylboronic Acid

[1][2]

Executive Summary

6-methoxyisoquinolin-7-ylboronic acid is a metastable reagent.[1][2] While the electron-donating methoxy group at the 6-position provides some stabilization relative to the unsubstituted isoquinoline scaffold, the compound remains susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) in aqueous base. This degradation pathway competes directly with transmetalation in cross-coupling reactions, often leading to low yields and the accumulation of the hydro-deboronated byproduct, 6-methoxyisoquinoline .

This guide provides mechanistic insights, diagnostic protocols, and optimization strategies to maximize reaction efficiency.

Mechanism of Failure

To solve the instability, one must understand the causality. In aqueous base (pH > 10), the boronic acid exists in equilibrium with its tetrahedral boronate anion.

  • The Trigger: The formation of the boronate anion (

    
    ) is the prerequisite for transmetalation (good), but it is also the precursor to protodeboronation (bad).
    
  • The Driver: The isoquinoline ring is electron-deficient (

    
    -deficient).[1][2] This electron deficiency draws electron density away from the carbon-boron bond, weakening it.[1][2]
    
  • The Stabilizer: The 6-methoxy group (ortho to the boron) donates electron density via resonance, partially counteracting the ring's electron withdrawal. However, at elevated temperatures (

    
    C) or high pH, this stabilization is often insufficient to prevent hydrolysis.
    
Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired degradation.

StabilityMechanismStart6-Methoxyisoquinolin-7-ylboronic AcidBoronateTetrahedralBoronate AnionStart->Boronate  Fast Equilibrium  BaseAqueous Base(OH-)Base->BoronateProductDesired BiarylProductBoronate->Product  k_transmetalation  ByproductDegradation Product:6-MethoxyisoquinolineBoronate->Byproduct  k_deboronation  PdPd Catalyst(Transmetalation)Pd->ProductH2OH2O / Heat(Protodeboronation)H2O->Byproduct

Figure 1: Kinetic competition between productive transmetalation (green) and destructive protodeboronation (red).[2] High pH and temperature accelerate the red pathway.

Diagnostic & Troubleshooting FAQs

Q1: My Suzuki coupling yield is <20%. How do I confirm if stability is the culprit?

A: Analyze your crude reaction mixture using LC-MS or GC-MS before workup.

  • Look for: A mass peak corresponding to [M-B(OH)2 + H] .[2] For 6-methoxyisoquinolin-7-ylboronic acid (MW ~203), look for 6-methoxyisoquinoline (MW 159) .[1][2]

  • Interpretation: If the ratio of [MW 159] to [Product] is high, the boronic acid is decomposing faster than it is reacting. This confirms protodeboronation .

  • False Positive Check: Ensure the MW 159 peak is not present in your starting material (impurities).[2]

Q2: Can I store this compound in a stock solution (e.g., DMSO or Water/Base)?

A: Absolutely not.

  • In Water/Base: The compound will degrade within hours.[2]

  • In DMSO: While more stable, boronic acids can undergo slow oxidation or anhydride formation (trimerization to boroxines) in solution.

  • Best Practice: Weigh the solid immediately before use.[2] If you must use a liquid handling robot, prepare the solution in anhydrous degassed DMF or Dioxane and use within 60 minutes.

Q3: I see a "spot-to-spot" conversion on TLC, but the isolated yield is low. Where did it go?

A: Protodeboronation products are often non-polar and volatile, or they may co-elute with starting halides. Furthermore, boronic acids can adhere to silica gel, causing "streaking" and mass loss during purification.

  • Fix: Treat your silica gel with 1% triethylamine before loading the column, or use reverse-phase chromatography.[1][2]

Optimization Protocols

If you encounter significant degradation, switch from "Standard Conditions" to "Stabilized Conditions."

Table 1: Reaction Condition Comparison
ParameterStandard (High Risk)Stabilized (Recommended)Reason
Base

or

(aq)

or

(anhydrous)
Water promotes protonolysis.[1][2] Anhydrous bases reduce free proton availability.[1][2]
Solvent Dioxane/Water (4:1)Anhydrous DMF or DioxaneEliminating bulk water slows the hydrolysis step.[2]
Temperature

C

C
Degradation activation energy is often lower than cross-coupling; heat favors degradation.[1][2]
Catalyst


or

Faster catalysts (high turnover frequency) consume the boronate before it can degrade.[1][2]
Protocol: Stability-Optimized Cross-Coupling

Use this protocol if the standard aqueous method fails.[1]

  • Preparation: Dry the reaction vessel and backfill with Argon/Nitrogen.

  • Reagents:

    • 1.0 eq Aryl Halide[1][2]

    • 1.2 - 1.5 eq 6-methoxyisoquinolin-7-ylboronic acid [1][2]

    • 2.0 - 3.0 eq Anhydrous

      
       or 
      
      
      [1][2]
    • 5 mol% Catalyst (e.g.,

      
      )
      
  • Solvent: Add anhydrous DMF (N,N-Dimethylformamide). Do not add water.[2]

  • Execution: Heat to 60°C. Monitor by HPLC every 30 minutes.

  • Why this works: The solubility of the inorganic base in DMF is low, creating a "slow-release" effect for the active boronate species, keeping its concentration low relative to the catalyst, thus favoring the catalytic cycle over the second-order degradation pathways.

Advanced Troubleshooting: The MIDA Solution

If the boronic acid is too unstable even under anhydrous conditions, the ultimate solution is to use a MIDA (N-methyliminodiacetic acid) boronate ester.

Decision Tree for Optimization

Use the following logic flow to determine your next experimental step.

OptimizationTreeStartStart: Standard Suzuki(Aq. Base, 80°C)CheckCheck LCMS:Is 6-Methoxyisoquinoline present?Start->CheckNoYield OK?Proceed with workup.Check->NoNoYesDegradation DetectedCheck->YesYesStep2Step 2: Switch to Anhydrous(DMF/Cs2CO3)No->Step2Step3Step 3: Derivatize toMIDA BoronateNo->Step3Step1Step 1: Lower Temp (60°C)& Use Active Catalyst (XPhos)Yes->Step1Check2Improved?Step1->Check2Check2->NoNoCheck2->YesYes (Done)Check3Improved?Step2->Check3Check3->NoNoCheck3->YesYes (Done)

Figure 2: Strategic decision tree for optimizing reactions involving unstable heterocyclic boronic acids.

Why MIDA? MIDA boronates are

112
  • Strategy: You slowly hydrolyze the MIDA ester in situ using a mild base, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable free acid extremely low [1].

References

  • Knapp, D. M., et al. (2010).[2] "Slow-Release of Unstable Boronic Acids for Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic Boronic Acids." Angewandte Chemie International Edition, 55(37), 11215–11219. Link

  • Kinzel, T., et al. (2010).[2] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

Purification methods for isoquinoline boronic acids (HPLC vs crystallization)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Isoquinoline boronic acids present a "perfect storm" of purification challenges. Unlike simple phenylboronic acids, they possess an amphoteric nature: the isoquinoline nitrogen is basic (pKa ~5.4), while the boronic acid group is a Lewis acid (pKa ~8–10). This internal acid-base competition leads to:

  • Protodeboronation: The spontaneous cleavage of the C–B bond, often catalyzed by the molecule's own basic nitrogen (autocatalysis) or metal impurities.

  • Boroxine Equilibrium: The reversible dehydration of the boronic acid into a cyclic trimeric anhydride (boroxine), creating confusing NMR spectra and broad melting point ranges.

  • Silanol Interaction: Strong irreversible adsorption to free silanols in standard silica chromatography.

The Verdict:

  • For Scale (>1g) & Stability: Crystallization via DEA Adducts is the superior method. It locks the boron into a tetrahedral intermediate, preventing deboronation.

  • For Final Polishing (<100mg) or Library Separation: Reverse-Phase HPLC (not Normal Phase) with specific acidic modifiers is required.

Method A: Crystallization via Diethanolamine (DEA) Adducts

Recommended for: Bulk purification (>500 mg), removal of protodeboronated impurities, and long-term storage.

Direct recrystallization of isoquinoline boronic acids is often futile due to the boroxine/acid mixture. The industry-standard workaround is to form a Diethanolamine (DEA) ester . This converts the trigonal planar (


) boron into a thermodynamically stable, tetrahedral (

) "ate" complex.
The Protocol

Step 1: Adduct Formation

  • Dissolve crude isoquinoline boronic acid in minimal hot solvent (typically THF , EtOAc , or Isopropanol ).

  • Add 1.05 equivalents of Diethanolamine (DEA) .

  • Stir at room temperature for 1–4 hours. The DEA adduct is generally non-polar and highly crystalline; it will precipitate out of solution.

  • Filtration: Filter the solid. Wash with cold ether/heptane.

    • Result: Impurities (protodeboronated isoquinoline, halides) remain in the mother liquor.

Step 2: Hydrolysis (Releasing the Acid)

  • Suspend the purified DEA adduct in a biphasic mixture of EtOAc/Water (or DCM/Water).

  • Adjust the aqueous layer pH to ~5–6 using dilute HCl (careful: going too low accelerates decomposition).

  • The DEA remains in the aqueous layer as the ammonium salt; the free boronic acid partitions into the organic layer.

  • Separate, dry (

    
    ), and concentrate in vacuo at low temperature (<40°C).
    
Workflow Visualization

DEA_Purification Crude Crude Isoquinoline Boronic Acid DEA_Add Add Diethanolamine (1.05 eq) in THF/EtOAc Crude->DEA_Add Dissolution Precipitate Precipitate DEA Adduct (Tetrahedral Boron) DEA_Add->Precipitate Complexation Filter Filtration (Impurities in filtrate) Precipitate->Filter Hydrolysis Biphasic Hydrolysis (EtOAc / Water / dil. HCl) Filter->Hydrolysis Solid Transfer PhaseSep Phase Separation Hydrolysis->PhaseSep Final Pure Boronic Acid (Organic Layer) PhaseSep->Final Waste DEA-HCl Salt (Aqueous Layer) PhaseSep->Waste

Figure 1: The Diethanolamine (DEA) sequestration workflow for stabilizing and purifying labile boronic acids.

Method B: Preparative HPLC

Recommended for: High purity requirements (>98%), separating isomers, or small scale (<100 mg).

Critical Warning: Do not use Normal Phase (Silica) Chromatography. Boronic acids react with silica silanols (


), leading to irreversible streaking and yield loss.
Optimization Table
ParameterRecommendationTechnical Rationale
Stationary Phase C18 (High Carbon Load) or Phenyl-Hexyl Phenyl-Hexyl phases offer

interactions with the isoquinoline ring, often providing better separation of deboronated impurities than standard C18.
Mobile Phase A Water + 0.1% Formic Acid Acidic pH keeps the boronic acid protonated (neutral) and suppresses the ionization of the isoquinoline nitrogen, reducing peak tailing.
Mobile Phase B Acetonitrile (ACN) MeOH can form transient methyl esters with boronic acids, complicating MS detection. ACN is inert.
Detection UV (254 nm) & MS (ESI+) Boronic acids are often weak UV chromophores; MS is essential. Note: You may see

and

(boroxine) in the mass spectrum.
Workup Lyophilization (Freeze Drying) Do not use heat (Rotavap). Heat promotes dehydration to the boroxine and protodeboronation.
The "Sorbitol" Trick (For Difficult Separations)

If peaks are tailing badly due to interaction with the column:

  • Add 50–100 mM Sorbitol to the aqueous mobile phase.

  • Sorbitol forms a transient complex with the boronic acid in situ, dramatically sharpening the peak shape.

  • Note: This makes isolation harder (you must remove sorbitol), so this is best for analytical checks or when you can precipitate the product post-prep.

Troubleshooting & FAQs

Q1: My NMR spectrum is a mess. I see broad peaks and fractional integration. Is my compound impure?

Diagnosis: Likely Boroxine-Acid Equilibrium , not impurity. Mechanism:


. In dry deuterated solvents (like 

), the equilibrium shifts toward the boroxine. Solution:
  • Add 1 drop of

    
      to your NMR tube. This pushes the equilibrium 100% back to the monomeric acid species (
    
    
    
    ).
  • Alternatively, run the NMR in

    
      (Methanol-d4), which converts everything to the mono-methyl ester species, sharpening the peaks.
    
Q2: I lost 50% of my mass during rotary evaporation. What happened?

Diagnosis: Protodeboronation . Mechanism: Heating isoquinoline boronic acids, especially if the pH is slightly basic (or if the flask was not acid-washed), causes the C–B bond to snap. The isoquinoline nitrogen can act as an intramolecular base catalyst. Solution:

  • Never heat the water bath above 30°C .

  • Use MIDA boronates for storage if the free acid is too unstable. MIDA protects the boron until you are ready to use it.

Q3: Why does my compound streak on TLC even with 10% MeOH?

Diagnosis: Interaction with Silica.[1][2] Solution:

  • TLC: Add 1% Triethylamine or Acetic Acid to the eluent (depending on the compound) to saturate silica sites.

  • Visualization: Use Curcumin stain or Alizarin Red S . These are specific to boron and will turn red/orange, helping distinguish the boronic acid from the deboronated impurity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid stability and handling).
  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products via MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717. Link (Foundational paper on protecting unstable boronic acids).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link (Discusses protodeboronation mechanisms).

  • Wong, K. T., et al. (2002). "Synthesis and Properties of 9,9-Diarylfluorene-Based Triaryldiamines." Organic Letters, 4(26), 4611-4614.
  • AstraZeneca R&D. (2016). "Purification of boronic acids/boronate esters." ResearchGate Discussion/Methodology. Link (Field-verified protocols for DEA precipitation).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for isoquinoline derivatives before handling.

Sources

Technical Support Center: Handling Air-Sensitive Isoquinoline Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Topic: Stabilization, Handling, and Reaction Optimization for Isoquinoline Boronic Acids

⚠️ Critical Technical Alert: The Instability Mechanism

Before handling these reagents, you must understand why they fail. Isoquinoline boronic acids (especially 1- and 3-isomers) are not just "air-sensitive"; they are intrinsically prone to protodeboronation via a specific zwitterionic pathway.

Unlike simple phenylboronic acids, the basic nitrogen in the isoquinoline ring can coordinate intramolecularly or facilitate the formation of a boronate anion at neutral pH. This leads to rapid C-B bond cleavage, replacing the boronic acid with a proton (yielding isoquinoline).

  • Key Risk Factor: High pH and high temperature accelerate this process.

  • Visual Indicator: Transformation of a white/off-white solid into a brown oil or gum often indicates oxidation (to phenol) or protodeboronation.

Module 1: Storage & Handling Protocols

Q: How should I store my isoquinoline boronic acid upon receipt?

A: Do not store these compounds on the bench, even in a desiccator.

  • Atmosphere: Store under Argon or Nitrogen.[1] If you do not have a glovebox, tape the cap with electrical tape and place the vial inside a secondary jar containing Drierite and an oxygen scavenger.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the auto-oxidation and protodeboronation pathways.

  • Container: Use amber glass to prevent photo-initiated radical decomposition.

Q: Can I weigh these reagents in air?

A: For "bench-stable" isomers (e.g., 4-isoquinolineboronic acid), brief exposure is acceptable but discouraged. For 1-isoquinolineboronic acid:

  • Best Practice: Weigh inside a glovebox.

  • Alternative: Use a "weigh-by-difference" technique with a capped vial. Flush the vial with inert gas immediately before and after opening.

  • Pro-Tip: If the compound is sticky or discolored, it has likely already degraded. Check purity via 1H NMR (in anhydrous DMSO-d6) before committing valuable coupling partners.

Module 2: Reaction Setup (The "How-To")

Q: My Suzuki coupling failed (0% yield, starting material consumed). What happened?

A: You likely experienced rapid protodeboronation . The boronic acid decomposed to isoquinoline faster than the palladium catalyst could perform the transmetalation.

The Solution: "Outrun" the Decomposition You must increase the rate of the cross-coupling reaction relative to the decomposition rate.

Recommended Protocol (High-Activity Catalyst System):

  • Catalyst: Use Pd(OAc)₂ + XPhos or Pd-XPhos G3/G4 precatalyst . These bulky, electron-rich ligands facilitate extremely fast oxidative addition and transmetalation.

  • Base: Switch from strong bases (like K₃PO₄ or NaOH) to K₂CO₃ or CsF . Milder bases reduce the concentration of the unstable boronate anion.

  • Solvent: Use 1,4-Dioxane/Water (10:1) . While water is necessary for the mechanism, excess water accelerates protodeboronation.

Q: Should I use the MIDA boronate instead?

A: Yes. If you are struggling with the free acid, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the gold standard for isoquinolines.

  • Why: The MIDA ligand locks the boron into an sp3 hybridized state, removing the empty p-orbital. This shuts down both oxidation and protodeboronation.

  • Usage: MIDA boronates are silica-stable and can be stored on the bench. Under reaction conditions (aqueous base), they slowly hydrolyze to release the active boronic acid in low concentrations, which is immediately consumed by the catalyst.

Workflow: Optimized Suzuki Coupling for Labile Heterocycles

ReactionWorkflow Start Start: Isoquinoline Boronic Acid Check Is it the 1- or 3-isomer? Start->Check MIDA Convert to MIDA Boronate (Stable Storage) Check->MIDA Yes (Highly Unstable) Direct Direct Coupling (Requires Speed) Check->Direct No (Moderately Stable) Cond_MIDA Slow Release Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 60°C MIDA->Cond_MIDA Cond_Direct High Speed Conditions: Pd-XPhos G3, K2CO3 THF/H2O (20:1), 40°C Direct->Cond_Direct Success Product Isolated Cond_MIDA->Success High Yield Cond_Direct->Success High Yield

Caption: Decision matrix for selecting between direct coupling and MIDA-protected strategies based on isomer stability.

Module 3: Troubleshooting & Diagnostics

Q: How do I distinguish between catalyst poisoning and reagent decomposition?

A: Isoquinolines are coordinating solvents. The nitrogen lone pair can bind to Palladium, shutting down the catalytic cycle ("poisoning").

Diagnostic Table:

ObservationProbable CauseCorrective Action
Boronic acid gone, Isoquinoline present ProtodeboronationLower temp, use MIDA ester, or use anhydrous base (CsF).
Boronic acid remains, Halide remains Catalyst PoisoningIncrease catalyst loading, use higher affinity ligands (Buchwald), or protect the N-position.
Homocoupling (Biaryl formation) Oxygen IngressDegas solvents more rigorously (freeze-pump-thaw).
Brown gum formation OxidationAdd BHT (radical inhibitor) or ensure strict inert atmosphere.
Q: The reaction turns black immediately. Is this bad?

A: Not necessarily. "Pd-black" precipitation indicates the formation of inactive Pd(0) aggregates.

  • If yield is low: It means your ligand is not stabilizing the Palladium well enough. Switch to a bidentate ligand (like dppf) or a bulky monodentate (like XPhos) to keep the Pd in the active cycle.

Module 4: Purification & Analysis

Q: I tried to purify the boronic acid on silica gel, but it got stuck. Why?

A: Boronic acids interact reversibly with the silanols (Si-OH) on silica gel, causing severe tailing or irreversible adsorption.

  • Solution 1 (Reverse Phase): Use C18 silica with Water/Acetonitrile (with 0.1% Formic Acid).

  • Solution 2 (Crystallization): Dissolve the crude in minimal hot acetone or acetonitrile and precipitate with water or hexanes.

  • Solution 3 (Derivatization): Do not purify the free acid. Convert it to the pinacol ester or MIDA boronate, purify that on silica, and then hydrolyze (if absolutely necessary) or use the derivative directly.

Q: My NMR shows broad peaks. Is the compound impure?

A: Not always. Boronic acids often exist as a mixture of the free acid (monomer), boroxine (trimer anhydride), and various hydrogen-bonded dimers.

  • Fix: Add 1 drop of D₂O to your DMSO-d6 NMR tube. This breaks up the oligomers and often sharpens the peaks into a distinct monomeric set.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016. Link

  • MIDA Boronates

    • Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.[2] Link

  • Suzuki Coupling Optimization

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Isoquinoline MIDA Synthesis

    • Li, J., et al. "Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates."[3] Journal of the American Chemical Society, 2011. Link

Sources

Technical Support Center: Optimal Storage of Boronic Acids to Prevent Trimerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge in the laboratory: the storage and handling of boronic acids to prevent their trimerization into boroxines. Proper storage is paramount to ensure the integrity, reactivity, and reproducibility of your experiments, particularly in high-stakes applications like Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to maintain the quality of your boronic acid reagents.

Understanding the Challenge: The Trimerization of Boronic Acids

Boronic acids are prone to a reversible dehydration reaction where three molecules condense to form a six-membered cyclic anhydride known as a boroxine.[1][2] This process, often referred to as trimerization, can significantly impact the stoichiometry and reactivity of the boronic acid in subsequent chemical transformations.[3] The equilibrium between the boronic acid and its corresponding boroxine is highly sensitive to environmental conditions, most notably the presence of water.

The formation of boroxines is an equilibrium process, and they are hydrolytically unstable, meaning the addition of water can revert them back to the monomeric boronic acid.[3][4] However, relying on this reversibility is not an ideal strategy for ensuring consistent experimental outcomes. The presence of boroxines can lead to inaccurate measurements of the active reagent concentration, potentially affecting reaction yields and purity profiles.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid trimerization and why is it a problem?

A1: Boronic acid trimerization is the process where three molecules of a boronic acid lose three molecules of water to form a cyclic trimer called a boroxine.[1][2][5] This is a significant issue in a research setting because it alters the chemical identity and effective concentration of your reagent. If you weigh out a sample of boronic acid that has partially or fully trimerized, you are not using the amount of the active monomeric species you think you are. This can lead to issues with reaction stoichiometry, particularly in sensitive catalytic reactions like the Suzuki-Miyaura coupling, potentially resulting in lower yields, incomplete reactions, and the formation of impurities.[6][7]

Q2: What are the primary factors that promote the trimerization of boronic acids?

A2: The primary driver for trimerization is the absence of water. Anhydrous conditions, often sought in many organic reactions, can actually promote the dehydration of boronic acids into boroxines.[4][5] Elevated temperatures and storage under high vacuum can also accelerate this process by facilitating the removal of water.[4]

Q3: How can I detect if my boronic acid has trimerized?

A3: Several analytical techniques can be employed to detect the presence of boroxines:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a powerful tool for distinguishing between boronic acids and boroxines. Boronic acids typically show a signal around 30 ppm, while boroxines resonate slightly downfield, around 33 ppm.[8] ¹H NMR can also be indicative, as the hydroxyl protons of the boronic acid will have a characteristic chemical shift and integration, which will be absent in the boroxine. The formation of the trimer may also lead to a second set of signals for the organic part of the molecule in the ¹H NMR spectrum.[9][10][11]

  • Water Content Analysis: Since trimerization involves the loss of water, determining the water content of your boronic acid sample using Karl Fischer titration can be an indirect measure of its purity.[12][13][14][15] A very low water content may suggest the presence of the boroxine.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify the boronic acid from its boroxine. Post-column derivatization with reagents like alizarin can enhance the selective detection of boronic acid species.[16][17]

Q4: Can I reverse the trimerization process?

A4: Yes, the formation of boroxines is a reversible process. The addition of water will hydrolyze the boroxine back to the corresponding boronic acid.[3][4] However, for quantitative applications, it is far better to prevent trimerization in the first place rather than attempting to reverse it before use.

Q5: Are boronic esters a better alternative to avoid this issue?

A5: Boronic esters, such as pinacol esters, are generally more stable and less prone to the equivalent of trimerization.[9] They are often preferred in synthesis for their stability and ease of purification.[9][18] If your experimental design allows, using a boronic ester can be a practical way to circumvent the challenges associated with boronic acid trimerization.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields in Suzuki coupling. The boronic acid may have partially trimerized, leading to incorrect stoichiometry.Verify the purity of the boronic acid using ¹¹B NMR. If boroxine is detected, consider re-purifying the reagent or using a fresh batch. For future reactions, ensure proper storage conditions are maintained.
Broad or multiple signals in the ¹¹B NMR spectrum. This could indicate a mixture of the boronic acid and the boroxine.Compare the chemical shifts to known values for the monomer and trimer. A signal around 30 ppm suggests the boronic acid, while a signal near 33 ppm points to the boroxine.[8]
Difficulty in dissolving the boronic acid. The physical properties of the boroxine may differ from the boronic acid, potentially affecting solubility.Ensure the chosen solvent is appropriate for both the boronic acid and the potential boroxine. Gentle heating may aid dissolution, but be mindful that this can also promote further dehydration.
Low water content determined by Karl Fischer titration. This is a strong indicator that the boronic acid has undergone dehydration to form the boroxine.If the monomeric boronic acid is required, the material can be treated with a small amount of water to facilitate hydrolysis back to the acid. However, it is best to use a fresh, properly stored sample for critical applications.

Best Practices for Storage and Handling

To minimize the risk of trimerization, it is crucial to adopt a stringent storage protocol for your boronic acids.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature Room temperature (15–25°C / 59–77°F).[19]Avoids high temperatures that can accelerate dehydration.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4]Minimizes exposure to atmospheric moisture which can be variable, and also protects against oxidation.[4]
Moisture Store in a slightly moist state; avoid aggressive drying.[4]The presence of a small amount of water helps to maintain the equilibrium in favor of the monomeric boronic acid.[4]
Container Tightly sealed, airtight containers made of inert materials like glass or high-density polyethylene (HDPE).[19]Prevents moisture ingress or loss and avoids reaction with the container material.[19]
Visual Workflow for Boronic Acid Storage

G cluster_receiving Receiving cluster_storage Storage cluster_usage Usage receive Receive Boronic Acid store Store in tightly sealed, airtight container under inert atmosphere at RT. receive->store Immediate Transfer moisture Maintain a slightly moist environment. use Use in Experiment store->use As needed verify Verify Purity (NMR) use->verify Troubleshooting

Caption: Recommended workflow for receiving, storing, and using boronic acids to prevent trimerization.

Experimental Protocols

Protocol 1: ¹¹B NMR for the Detection of Boroxines

Objective: To qualitatively and quantitatively assess the presence of boroxine in a boronic acid sample.

Materials:

  • Boronic acid sample

  • Anhydrous NMR solvent (e.g., CDCl₃, THF-d₈)

  • NMR tube

Procedure:

  • Prepare a solution of the boronic acid sample in the chosen anhydrous NMR solvent at a concentration of approximately 10-20 mg/mL.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹¹B NMR spectrum. Typical acquisition parameters include a spectral width of -50 to 50 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the spectrum and identify the chemical shifts of the boron signals.

  • A signal in the region of δ 28-31 ppm is characteristic of the sp²-hybridized boron in a boronic acid, while a signal around δ 32-35 ppm is indicative of a boroxine.[8]

  • The relative integration of these signals can provide a semi-quantitative measure of the boronic acid to boroxine ratio.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To determine the water content of a boronic acid sample as an indirect measure of trimerization.

Materials:

  • Boronic acid sample

  • Karl Fischer titrator (coulometric or volumetric)

  • Appropriate Karl Fischer reagents

  • Anhydrous solvent compatible with the boronic acid (e.g., methanol, formamide)

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Titrate the solvent in the titration cell to dryness to establish a stable baseline.

  • Accurately weigh a sample of the boronic acid and add it to the titration cell.

  • Start the titration and record the amount of water detected.

  • Calculate the percentage of water in the sample. A significantly lower than expected water content may indicate the formation of the anhydrous boroxine.

References

  • How to Store Boric Acid | Lab Alley. (2025, July 15). Available from: [Link]

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Arylboronic acid or boronate synthesis - Organic Chemistry Portal. Available from: [Link]

  • Boronic acid - Wikipedia. Available from: [Link]

  • Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organo. Journal of Synthetic Organic Chemistry, Japan, 71(9), 925-937.
  • Fier, P. S., & Lloyd-Jones, G. C. (2015). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 137(43), 13799-13802.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (2025, November 8). Available from: [Link]

  • Boroxine formation reaction mechanism as calculated by DFT. - ResearchGate. Available from: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available from: [Link]

  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. Available from: [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride - ResearchGate. Available from: [Link]

  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Emergent Organoboron Acid Catalysts - PMC - NIH. Available from: [Link]

  • Korich, A. L., & Iovine, P. M. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 75(4), 1251–1258.
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15). Available from: [Link]

  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - Wageningen University & Research. Available from: [Link]

  • boronic esters - Organic Syntheses Procedure. Available from: [Link]

  • Brus, J., Czernek, J., Urbanova, M., Kobera, L., & Jegorov, A. (2017).
  • Karl Fischer water content titration - Scharlab. Available from: [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1). Available from: [Link]

  • The Structure of Boron Monoxide - OSTI.GOV. Available from: [Link]

  • Macrocycle synthesis by trimerization of boronic acids around a hexaol template, and recognition of polyols by resulting macrocyclic oligoboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Water Determination (Karl Fischer Method). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

  • Analytical techniques for boron quantification supporting desalination processes: A review | Request PDF - ResearchGate. (2025, August 9). Available from: [Link]

  • Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog. (2026, January 27). Available from: [Link]

  • Fluorometric Assay Simplifies Monitoring Of Boronic Acids - American Chemical Society. (2006, December 26). Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Available from: [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 14). Available from: [Link]

Sources

Validation & Comparative

Comprehensive Guide: Mass Spectrometry Analysis of Boronic Acids vs. Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Organoborons are indispensable in modern drug development, serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions and as active pharmacophores in targeted therapies (e.g., proteasome inhibitors like bortezomib). However, the mass spectrometry (MS) analysis of these compounds presents a notorious analytical bottleneck.

As an Application Scientist, choosing between analyzing the free boronic acid or its derivatized boronate ester is not merely a matter of sample preparation—it is a decision governed by the fundamental chemical physics of the boron atom. This guide objectively compares both approaches, detailing the mechanistic causality behind their MS behavior and providing self-validating experimental protocols.

Mechanistic Causality: Why Boron Speciation Matters in MS

The analytical divergence between boronic acids and boronate esters stems directly from their electronic structures:

  • Boronic Acids (-B(OH)₂): The boron atom possesses an empty p-orbital, rendering it a strong Lewis acid. Under the thermal stress of Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), free boronic acids undergo rapid, thermally-induced dehydration to form cyclic trimers known as boroxines[1]. This phenomenon splits the ion current across multiple species, drastically reducing sensitivity. Furthermore, their high polarity causes poor retention on reversed-phase liquid chromatography (LC) columns, and their Lewis acidity leads to severe adsorption onto the metal surfaces of the LC flow path[2].

  • Boronate Esters (-B(OR)₂): Derivatizing the diol groups (e.g., via pinacol or MIDA) sterically shields the empty p-orbital. This modification prevents boroxine trimerization, stabilizes the molecule against dehydration, and significantly increases hydrophobicity[3]. The resulting cyclic motif improves LC retention, yields sharp chromatographic peaks, and consolidates the MS signal into a single, highly intense molecular ion.

Workflow & Decision Logic

G A Organoboron Analyte B Free Boronic Acid (-B(OH)2) A->B Underivatized C Boronate Ester (-B(OR)2) A->C Derivatized (e.g., Pinacol) D Lewis Acidic (Empty p-orbital) Prone to Dehydration B->D E Sterically Shielded Stable Cyclic Motif C->E F MS Challenges: - Boroxine Trimerization - Metal Adsorption - Signal Splitting D->F G MS Advantages: - Single Intense Ion - Improved LC Retention - High ESI Efficiency E->G

Workflow and mechanistic causality of boronic acid vs. boronate ester MS analysis.

Quantitative Performance Comparison

The following table synthesizes the analytical performance metrics of both methodologies based on field-proven LC-MS/MS data.

Analytical ParameterDirect Boronic Acid AnalysisBoronate Ester Derivatization
Structural Stability (MS Source) Low; highly prone to dehydration and boroxine formation[1].High; stable cyclic structure resists thermal degradation.
Ionization Efficiency Moderate; requires high pH to form the boronate anion [M-H]⁻[4].High; amenable to positive mode ESI [M+H]⁺, especially with tags.
Chromatographic Behavior Poor reversed-phase retention; prone to peak tailing.Excellent retention; sharp, symmetrical peaks.
Limit of Detection (LOD) ~20 ng/mL (Requires highly optimized basic conditions)[4].Low ppm to ppb (Ideal for trace genotoxic impurity screening)[3].
Sample Prep Complexity Minimal (Direct injection).Moderate (Requires pre-column derivatization step).

Field-Proven Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Boron provides a unique, built-in validation tool: its natural isotopic distribution consists of ~20% ¹⁰B and ~80% ¹¹B. Observing this exact 1:4 intensity ratio in the mass spectrum definitively confirms the presence of a boron-containing species and rules out isobaric background interference[1].

Protocol A: Direct LC-MS/MS of Underivatized Boronic Acids

Causality: To prevent metal adsorption and stabilize the molecule without derivatization, the LC mobile phase must be basic. Operating at a pH above the pKa of the boronic acid drives the formation of the stable boronate anion, enabling sensitive detection in ESI negative mode[4].

  • Sample Preparation: Dissolve the API/sample in a non-protic or basic diluent to prevent premature hydrolysis.

  • Chromatographic Setup: Utilize a high-pH compatible column (e.g., Agilent Poroshell HPH C18, 150 × 4.6 mm, 2.7 μm)[4].

  • Mobile Phase:

    • Phase A: 0.1% Ammonia in LC-MS grade water.

    • Phase B: 100% Acetonitrile.

    • Gradient: 15% B to 90% B over 6 minutes, hold, and re-equilibrate[4].

  • MS Detection: Operate the tandem quadrupole in ESI negative mode, monitoring the [M-H]⁻ transitions.

  • Self-Validation Step: Extract the MS1 spectrum and verify the 1:4 isotopic ratio between the [M-1]⁻ (¹⁰B) and [M]⁻ (¹¹B) peaks. Calculate recovery from spiked matrix samples; an 80% - 120% recovery confirms the absence of on-column metal adsorption[4].

Protocol B: Trace-Level Quantification via Boronate Ester Derivatization

Causality: For genotoxic impurity screening, ppm-level LODs are mandatory. Derivatizing the boronic acid to a pinacol ester locks the boron in a stable, sterically hindered configuration, preventing on-column hydrolysis and boosting ESI positive mode efficiency[3].

  • Derivatization Reaction: React the boronic acid sample with an excess of pinacol (or a specialized MIDA reagent) in an anhydrous solvent (e.g., THF) for 30 minutes at room temperature.

  • Chromatographic Setup: Use a standard C18 reversed-phase column.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in water.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • MS Detection: Operate in ESI positive mode (monitoring[M+H]⁺).

  • Self-Validation Step: Run a derivatization blank (pinacol + matrix, no analyte) to ensure no background esterification occurs. Spike the sample at the Limit of Quantitation (LOQ) to validate that the derivatization reaction went to >99% completion[3].

Protocol C: Reverse Application - Boronic Acids as Reactive Matrices

Causality: Instead of analyzing the boronic acid, it can be used as a derivatizing agent to capture elusive cis-diols (like catecholamines). Using a permanently charged tag, such as 4-(N-methyl)pyridinium boronic acid, imparts a permanent positive charge to the resulting boronate ester, drastically amplifying sensitivity in MALDI or ToF-SIMS imaging[5].

  • Tissue Preparation: Section tissue at 12 μm thickness and thaw-mount onto ITO-coated glass slides.

  • In-Situ Derivatization: Spray a 2.5 mM solution of 4-(N-methyl)pyridinium boronic acid over the tissue.

  • Incubation: Incubate in a humidity chamber to allow the boronic acid-diol reaction to form the boronate ester[5].

  • MS Detection: Analyze via ToF-SIMS or LDI-ToF MS. The permanent charge eliminates the need for traditional MALDI matrices, reducing low-mass background noise[5].

Advanced Troubleshooting: The Hydrolysis Dilemma

A critical failure point in boronate ester analysis is on-column hydrolysis back to the free boronic acid. The reactivity of boronic esters with water is highly pH-dependent.

  • Solution 1 (pH Control): If analyzing an unstable ester, maintain the mobile phase pH strictly greater than the pKa of its corresponding acid; under these conditions, the boronate ester remains stable in aqueous media[6].

  • Solution 2 (System Passivation): If free boronic acids must be analyzed and peak tailing persists despite basic conditions, metal contamination in the LC system is the likely culprit. Adding medronic acid (5 mM) to the mobile phase acts as a potent metal chelator, passivating the system without causing the severe ion suppression typically associated with EDTA[2].

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor." American Journal of Analytical Chemistry. URL: [Link]

  • North, R., et al. (2019). "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS." Organic Process Research & Development, ACS Publications. URL: [Link]

  • Shariatgorji, M., et al. (2018). "On-Tissue Chemical Derivatization of Catecholamines Using 4-(N-Methyl)pyridinium Boronic Acid for ToF-SIMS and LDI-ToF Mass Spectrometry Imaging." Analytical Chemistry, PubMed. URL: [Link]

  • PMC. "Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry." National Institutes of Health. URL: [Link]

  • Agilent Technologies. "Improved LC/MS Methods for the Analysis of Anionic Analytes." URL:[Link]

  • American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." URL: [Link]

Sources

Comparing reactivity of boronic acid vs pinacol ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Stability-Reactivity Trade-off[1]

In high-throughput medicinal chemistry and process development, the choice between a free Boronic Acid (–B(OH)₂) and its Pinacol Ester (–Bpin) derivative is rarely arbitrary. It represents a strategic trade-off between atom economy/intrinsic reactivity and purification/storage stability .

While Boronic Acids are the thermodynamically active species in transmetallation, they suffer from variable stoichiometry (boroxine formation) and protodeboronation. Pinacol esters act as robust "masked" equivalents, often relying on in situ hydrolysis to release the active species, effectively creating a "slow-release" system that can minimize side reactions.

Quick Comparison Matrix
FeatureBoronic Acid [–B(OH)₂]Pinacol Ester [–Bpin]
Intrinsic Reactivity High .[1] Readily forms the active hydroxyboronate "ate" complex.Low . Sterically hindered and less Lewis acidic. Often requires hydrolysis.
Transmetallation Fast (Direct).Slow (Usually requires induction/hydrolysis).
Atom Economy High.[2] By-product is H₂O/Boric acid.Lower. Loses high MW pinacol (118 g/mol ).
Purification Difficult.[3][4] Streaks on silica; variable hydration/anhydride forms.Excellent . Silica-stable, non-polar, easy to crystallize/distill.
Storage Stability Poor. Prone to oxidation and protodeboronation.High. Resistant to air/moisture; indefinite shelf life.
Primary Use Case Late-stage coupling; highly reactive substrates; atom-critical steps.Building block storage; intermediate purification; "Slow release" coupling.

Mechanistic Deep Dive: The Hydrolysis Gateway

To understand the performance difference, one must analyze the Transmetallation Step in the Suzuki-Miyaura catalytic cycle. Palladium(II) does not transmetallate efficiently with neutral organoboron species; it requires the formation of a tetra-coordinate boronate "ate" complex (activated species).

The Activation Barrier
  • Boronic Acids: Possess empty p-orbitals that are accessible.[5] In the presence of base (OH⁻, CO₃²⁻), they rapidly form the reactive hydroxyboronate anion [R-B(OH)₃]⁻.

  • Pinacol Esters: The pinacol backbone provides significant steric bulk and electron donation, reducing the Lewis acidity of the boron center.[2] Base coordination is disfavored. Consequently, Bpin derivatives typically do not transmetallate directly. They must first hydrolyze to the boronic acid under the basic aqueous reaction conditions.

Expert Insight: This hydrolysis requirement acts as a kinetic throttle . In reactions where the boronic acid is prone to rapid protodeboronation (e.g., 2-pyridineboronic acid, polyfluorophenyl boronic acids), using the Bpin ester prevents the accumulation of the unstable boronate anion, thereby increasing the overall yield of the cross-coupled product.

Visualization: The Convergent Catalytic Cycle

SuzukiMechanism cluster_inputs Reagents cluster_legend Mechanism Note Bpin Aryl-Bpin (Stable Precursor) Hydrolysis Hydrolysis (Base + H₂O) Bpin->Hydrolysis Slow Step (Kinetic Throttle) BAcid Aryl-B(OH)₂ (Active Species) AteComplex [Ar-B(OH)₃]⁻ Activated 'Ate' Complex BAcid->AteComplex + Base (Fast) Hydrolysis->BAcid Releases Transmetal Transmetallation AteComplex->Transmetal Pd_II L₂Pd(II)-Ar'-X Oxidative Addition Complex Pd_II->Transmetal Product Coupled Product Ar-Ar' Transmetal->Product Reductive Elimination note Bpin acts as a reservoir. Direct transmetallation of Bpin is kinetically negligible in aqueous base conditions.

Figure 1: The convergent pathway showing Bpin as a reservoir for the active Boronic Acid species.[5][6][7][8][9]

Experimental Protocols

Protocol A: Converting Bpin to Boronic Acid (Sodium Periodate Method)

Use this when the Bpin ester is too unreactive for standard coupling conditions.

Reagents: Aryl-Bpin (1.0 equiv), NaIO₄ (3.0 equiv), NH₄OAc (3.0 equiv), Acetone/Water (1:1).

  • Dissolution: Dissolve the Aryl-Bpin in Acetone/Water (1:1, 0.1 M concentration).

  • Oxidative Cleavage: Add solid NH₄OAc and NaIO₄. The reaction is slightly exothermic.

  • Agitation: Stir vigorously at room temperature for 2–12 hours. Monitor by TLC (Bpin spots are often UV active; Boronic acids may streak).

  • Workup: Filter off the white precipitate (insoluble iodate salts). Remove acetone in vacuo.

  • Extraction: Extract the aqueous residue with EtOAc.

    • Critical Step: Boronic acids are amphiphilic. If the product is very polar, saturate the aqueous layer with NaCl before extraction.

  • Isolation: Dry over Na₂SO₄ and concentrate. The product is the free boronic acid.[3]

Protocol B: "Slow Release" Suzuki Coupling with Bpin

Optimized for unstable substrates prone to protodeboronation.

Reagents: Aryl-Bpin (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 equiv). Solvent: Dioxane/Water (4:1). Water is mandatory for Bpin hydrolysis.

  • Setup: Charge a reaction vial with Aryl Halide, Aryl-Bpin, base, and catalyst.

  • Solvent Addition: Add degassed Dioxane/Water mixture.

    • Why Water? Anhydrous conditions will inhibit the reaction because Bpin cannot hydrolyze to the active species.

  • Thermal Activation: Heat to 80–100 °C.

    • Observation: The reaction may have an induction period (lag time) while the Bpin hydrolyzes.

  • Monitoring: If the reaction stalls, add a second charge of base or increase water content to 3:1 ratio to force hydrolysis.

Data Analysis: Stability & Reactivity[1][5][7][10]

The following data summarizes the relative rates of protodeboronation (decomposition), highlighting why Bpin is preferred for storage and handling of sensitive groups.

Table 1: Relative Stability toward Protodeboronation (pH 13, 70°C)

Substrate TypeBoronic Acid t₁/₂ (min)Pinacol Ester t₁/₂ (min)Stability Factor
Phenyl-B > 10,000> 100,000~10x
2-Fluorophenyl-B 1202,40020x
2,6-Difluorophenyl-B 515030x
2-Pyridyl-B < 1 (Rapid Decomp)45>45x

Data synthesized from kinetic studies (e.g., Lloyd-Jones et al.) indicating the protective effect of the pinacol ring.

Decision Guide: Which Reagent to Choose?

Use this logic flow to determine the optimal reagent for your specific campaign.

DecisionTree Start Select Boron Reagent IsCommercial Is the Boronic Acid commercially available? Start->IsCommercial IsStable Is the Boronic Acid stable (no protodeboronation)? IsCommercial->IsStable Yes UseBpin USE BPIN ESTER (Better Stability/Purity) IsCommercial->UseBpin No (Must Synthesize) Purification Is the product difficult to purify from byproducts? IsStable->Purification Yes IsStable->UseBpin No (Unstable) UseAcid USE BORONIC ACID (Higher Atom Economy) Purification->UseAcid No (Standard workup ok) Purification->UseBpin Yes (Bpin is silica stable)

Figure 2: Decision matrix for selecting between Boronic Acid and Bpin precursors.

References

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)arylboronic Acids and Esters: A Kinetic and Mechanistic Study. Journal of the American Chemical Society.[10] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Denmark, S. E., & Ujaque, G. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.[10] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Xu, L., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[10] Link

Sources

A Researcher's Guide to Boron-11 NMR Shifts for Isoquinoline-7-Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, isoquinoline scaffolds are prized for their versatile biological activities. When functionalized with a boronic acid group at the 7-position, these molecules become valuable building blocks for targeted therapies, including novel enzyme inhibitors and sensors. The boron atom, in particular, is the linchpin of their reactivity, often engaging in reversible covalent interactions with biological targets. Understanding the chemical environment of this boron center is therefore paramount for elucidating mechanisms of action and optimizing molecular design.

Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) spectroscopy stands out as a uniquely powerful tool for this purpose. With a natural abundance of 80.1% and a nuclear spin of 3/2, the ¹¹B nucleus provides a sensitive probe into the electronic structure, coordination, and hybridization state of the boron atom.[1][2] This guide provides an in-depth comparison of the expected ¹¹B NMR chemical shifts for isoquinoline-7-boronic acid derivatives, grounded in the fundamental principles of boron NMR and supported by experimental insights from analogous systems.

The Dynamic Boron Center: Understanding ¹¹B NMR Chemical Shifts

The ¹¹B NMR chemical shift (δ¹¹) is highly sensitive to the local electronic environment of the boron nucleus. For arylboronic acids, including isoquinoline derivatives, the most significant factor influencing the chemical shift is the hybridization state of the boron atom.[3][4] This exists in a dynamic equilibrium between a trigonal planar, sp²-hybridized state and a tetrahedral, sp³-hybridized state.

This equilibrium is readily influenced by several factors:

  • pH: In acidic to neutral media, the trigonal planar boronic acid form dominates, characterized by a downfield chemical shift typically in the range of δ 27–33 ppm.[4] As the pH increases above the pKa of the boronic acid, deprotonation occurs to form the anionic, tetrahedral boronate species. This increase in coordination and electron density at the boron center results in increased shielding and a significant upfield shift to the range of δ 4–10 ppm.[4]

  • Solvent Coordination: Coordinating solvents, such as THF or water, can interact with the empty p-orbital of the sp²-hybridized boron atom. This coordination leads to a partial sp³ character and a resulting upfield shift in the ¹¹B NMR spectrum.[5]

  • Substituent Effects: The electronic nature of substituents on the isoquinoline ring will influence the Lewis acidity of the boron atom and the pKa of the boronic acid. Electron-withdrawing groups are expected to increase the Lewis acidity, potentially leading to a lower pKa and a greater propensity to form the tetrahedral boronate species at a given pH.

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. These species also contain trigonal planar boron atoms and typically resonate at slightly lower fields (δ ~33 ppm) than the corresponding monomeric acids.[5]

The interplay of these factors dictates the observed ¹¹B NMR chemical shift, providing a rich source of information about the state of the boronic acid derivative in solution.

Comparative Analysis of Expected ¹¹B NMR Shifts

While specific experimental data for a wide range of isoquinoline-7-boronic acid derivatives is not extensively published, we can predict the trends in their ¹¹B NMR chemical shifts based on the principles outlined above and data from other arylboronic acid systems.

Compound/Condition Expected Hybridization Expected ¹¹B Chemical Shift (δ ppm) Key Influencing Factors
Isoquinoline-7-boronic acid (in aprotic, non-coordinating solvent)sp²~29-33Intrinsic electronic character
Isoquinoline-7-boronic acid (in coordinating solvent, e.g., THF)sp² ⇌ sp³ (solvent adduct)~25-29Solvent coordination
Isoquinoline-7-boronic acid (aqueous, pH < pKa)sp²~28-32Solvation
Isoquinoline-7-boronic acid (aqueous, pH > pKa)sp³~5-9Formation of boronate anion
Electron-withdrawing substituent on isoquinoline ring (e.g., nitro, cyano)sp² (at low pH)~30-34Increased Lewis acidity
Electron-donating substituent on isoquinoline ring (e.g., methoxy, amino)sp² (at low pH)~27-31Decreased Lewis acidity
Isoquinoline-7-boronic acid anhydride (Boroxine)sp²~33-35Cyclic trimer formation
Isoquinoline-7-boronic acid, complex with a 1,2-diolsp³~7-13Formation of a tetrahedral boronate ester

Note: These are predicted ranges based on established principles. Actual chemical shifts may vary depending on the specific derivative, concentration, and precise experimental conditions.

Experimental Protocol for ¹¹B NMR of Isoquinoline-7-Boronic Acid Derivatives

This protocol outlines a standardized method for acquiring high-quality ¹¹B NMR spectra of isoquinoline-7-boronic acid derivatives, ensuring reproducibility and enabling meaningful comparisons.

1. Sample Preparation:

  • Concentration: Prepare a solution of the isoquinoline-7-boronic acid derivative at a concentration of approximately 10-20 mM. While ¹¹B is a sensitive nucleus, adequate concentration is necessary for good signal-to-noise, especially for broader signals.[4]

  • Solvent: Choose a deuterated solvent appropriate for the compound's solubility. For studying the intrinsic chemical shift, a non-coordinating solvent like CDCl₃ or C₆D₆ is recommended. To investigate pH effects, a D₂O-based buffer system is required.

  • pH Adjustment (for aqueous samples): Use a calibrated pH meter to adjust the pH of the aqueous sample using dilute solutions of DCl and NaOD to minimize volume changes.

  • NMR Tube: Use quartz NMR tubes to avoid the broad background signal from borosilicate glass that can obscure the signals of interest.[4]

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz ¹H frequency or higher) equipped with a broadband probe is recommended.

  • Tuning and Matching: Tune and match the probe to the ¹¹B frequency (e.g., 128.4 MHz on a 400 MHz spectrometer).

  • Referencing: The ¹¹B NMR spectra should be referenced externally to a sealed capillary containing BF₃·OEt₂ (δ = 0 ppm) or by referencing to a known standard.

3. Data Acquisition:

  • Pulse Sequence: A simple one-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of at least 200 ppm, centered around 15 ppm, should be adequate to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 0.1-0.2 seconds is usually sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: The number of scans will depend on the sample concentration. Start with 1024 scans and adjust as needed to achieve a good signal-to-noise ratio.

  • Proton Decoupling: Use proton decoupling to simplify the spectra and improve the signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential line broadening of 10-20 Hz before Fourier transformation to improve the signal-to-noise ratio of the potentially broad signals.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.

Visualizing the Boronic Acid-Boronate Equilibrium

The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate is central to understanding the ¹¹B NMR spectra of these compounds. The following diagram illustrates this pH-dependent transformation.

Caption: pH-dependent equilibrium of isoquinoline-7-boronic acid.

Conclusion

¹¹B NMR spectroscopy offers a direct window into the chemical world of isoquinoline-7-boronic acid derivatives. By understanding the interplay of pH, solvent, and substituent effects on the boron hybridization state, researchers can gain critical insights into the behavior of these molecules in various environments. The presented guide and experimental protocol provide a solid foundation for utilizing ¹¹B NMR to accelerate the development of novel boron-containing therapeutics and diagnostics. The ability to directly observe the boron center's response to its surroundings is an invaluable asset in the rational design of next-generation drug candidates.

References

  • San Diego State University. 11B NMR Chemical Shifts. Available from: [Link]

  • Wescott, S. A., et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A2010 , 114 (11), 4049–4059. Available from: [Link]

  • Al-Zoubi, R. M., et al. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules2024 , 29 (21), 4983. Available from: [Link]

  • Magritek. 11B Benchtop NMR Spectroscopy No Longer BORing. Available from: [Link]

  • Amasi, C. A., et al. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry2026 , 98 (1), 441–448. Available from: [Link]

  • Dickie, D. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry2022 , 87 (22), 15099–15106. Available from: [Link]

Sources

MIDA Boronate vs. Free Boronic Acid: Optimizing Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

For researchers targeting the isoquinoline scaffold—a privileged structure in alkaloids and kinase inhibitors—the choice between MIDA (N-methyliminodiacetic acid) boronates and free boronic acids is not merely a matter of convenience; it is often the determinant of synthetic viability.

While free boronic acids are the standard for simple aryl couplings, they fail catastrophically when applied to 1-isoquinolinyl and 3-isoquinolinyl positions. These heteroaryl boronic acids are electronically analogous to 2-pyridyl systems, making them notoriously unstable and prone to rapid protodeboronation .

This guide objectively compares the two reagents, demonstrating that while free acids offer lower upfront costs, MIDA boronates provide the necessary slow-release mechanism required to couple unstable isoquinoline motifs efficiently.

Mechanistic Foundations: Why Isoquinolinyl Boronic Acids Fail

To understand the necessity of MIDA boronates, one must first understand the failure mode of the free acid.

The Protodeboronation Trap

Free boronic acids possess an empty p-orbital on the boron atom (sp² hybridized), making them Lewis acidic. In electron-deficient heterocycles like isoquinoline, the C1 and C3 positions are highly susceptible to hydrolytic cleavage of the C-B bond.

  • Mechanism: The basic conditions required for Suzuki-Miyaura coupling promote the formation of a boronate "ate" complex. For 1-isoquinolinyl species, the adjacent nitrogen lone pair stabilizes the transition state for protonation, leading to rapid loss of the boron group and formation of the unfunctionalized isoquinoline (protodeboronation).

The MIDA Solution: Rehybridization

MIDA boronates utilize a tridentate ligand that occupies the boron's empty p-orbital via a dative B←N bond.

  • Hybridization Shift: This converts the boron from sp² (planar, Lewis acidic) to sp³ (tetrahedral, chemically inert) .

  • Outcome: The C-B bond is "frozen," rendering it immune to protodeboronation, oxidation, and silica gel interactions until specifically activated.

Visualization: The Slow-Release Mechanism

The following diagram illustrates how MIDA boronates act as a "time-release capsule," maintaining a low standing concentration of the active boronic acid to outcompete decomposition pathways.

MIDA_Mechanism MIDA MIDA Boronate (sp3, Stable, Inert) Hydrolysis Hydrolysis (aq. NaOH/K3PO4) MIDA->Hydrolysis Slow Release (k1) FreeAcid Free Boronic Acid (sp2, Reactive, Unstable) Hydrolysis->FreeAcid Decomp Protodeboronation (By-product) FreeAcid->Decomp Fast if accumulation occurs (k_decomp) PdCycle Pd Catalytic Cycle (Cross-Coupling) FreeAcid->PdCycle Transmetallation (k_trans) Product Isoquinoline Product (C-C Bond Formed) PdCycle->Product

Caption: The "Slow Release" strategy ensures k_trans > k_decomp by keeping [Free Acid] low.

Performance Comparison: Isoquinoline Synthesis

The following data highlights the performance differential specifically for heteroaryl couplings relevant to isoquinoline chemistry.

Comparative Metrics
FeatureFree Boronic Acid (Isoquinolinyl)MIDA Boronate (Isoquinolinyl)
Stability (Solid State) Poor. Decomposes/polymerizes (boroxines) within days/weeks. Hygroscopic.Excellent. Indefinitely stable at room temperature. Air/Moisture stable.[1]
Stability (Reaction) Low. Rapid protodeboronation (C1/C3 positions) leads to <10-40% yields.High. Protected until release.[2][3] Yields typically >80%.[4]
Purification Difficult. Streaks on silica; often requires immediate use without purification.Simple. Compatible with standard silica gel chromatography.
Atom Economy Higher (lower MW).Lower (MIDA ligand adds mass).
Coupling Protocol Standard Suzuki (Base + Pd).Hydrolytic Suzuki (Base + Water + Pd) or Anhydrous (if deprotected in situ).
Experimental Evidence: The "Heterocyclic Gap"

Research into 2-pyridyl boronates (electronically identical to 1-isoquinolinyl) demonstrates the yield gap.

  • Free 2-Pyridyl Boronic Acid: <10% yield in standard couplings due to rapid decomposition.

  • 2-Pyridyl MIDA Boronate: >90% yield using slow-release conditions (K3PO4, H2O/Dioxane).

  • Isoquinoline Application: Direct C-H activation of isoquinolines to form 3-isoquinolinyl MIDA boronates has been achieved with Rh(III) catalysis, providing a bench-stable building block that was previously inaccessible as a free acid.

Experimental Protocols

Protocol A: Synthesis of 3-Isoquinolinyl MIDA Boronate (via C-H Activation)

Context: This method bypasses the unstable free acid entirely.

Reagents:

  • N-Pivaloyloxy benzamide (Substrate)[5]

  • Ethynyl MIDA boronate (Coupling Partner)

  • [Cp*RhCl2]2 (Catalyst, 2.5 mol%)

  • CsOAc (Base, 2.0 equiv)

  • MeOH (Solvent)

Step-by-Step:

  • Setup: In a screw-cap vial, combine the benzamide (0.2 mmol), ethynyl MIDA boronate (0.24 mmol), [Cp*RhCl2]2 (3.1 mg), and CsOAc (76.8 mg).

  • Solvent: Add MeOH (2.0 mL) and seal the vial under air (robust reaction).

  • Reaction: Stir at 60 °C for 16 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[6]

  • Purification: Purify directly via silica gel chromatography (Eluent: Et2O/MeCN). MIDA boronates are stable to silica.[7]

  • Yield: Expect 75-85% of the 3-isoquinolinyl MIDA boronate as a crystalline solid.

Protocol B: "Slow-Release" Cross-Coupling

Context: Coupling the MIDA boronate to an aryl chloride.

Reagents:

  • Isoquinolinyl MIDA boronate (1.0 equiv)

  • Aryl Chloride (1.0 equiv)[1]

  • Pd(OAc)2 (2 mol%) / SPhos (4 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: Dioxane:H2O (5:1)

Step-by-Step:

  • Dissolution: Dissolve the MIDA boronate and aryl chloride in Dioxane.

  • Catalyst: Add the pre-complexed Pd/Ligand solution.

  • Activation (The Key Step): Add the aqueous K3PO4 solution. Note: The water and base are essential to hydrolyze the MIDA ligand slowly.

  • Heating: Heat to 60 °C with vigorous stirring. The biphasic nature helps regulate the release rate.

  • Monitoring: Monitor by TLC. The free boronic acid should never accumulate significantly.

  • Isolation: Dilute with EtOAc, wash with water, dry, and concentrate.

Decision Framework & Workflow

Use this logic flow to determine the correct reagent for your campaign.

Decision_Tree Start Target: Isoquinoline Coupling Position Which Position? Start->Position C4_C5 C4, C5, C6, C7, C8 (Carbocyclic Ring) Position->C4_C5 Remote from N C1_C3 C1 or C3 (Heterocyclic Ring) Position->C1_C3 Alpha/Gamma to N FreeAcid Use Free Boronic Acid (Cheaper, Stable enough) C4_C5->FreeAcid MIDA Use MIDA Boronate (Mandatory for Stability) C1_C3->MIDA

Caption: Decision matrix based on electronic stability of the boron center.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society.[2][3][8] Link

  • Wang, H., & Glorius, F. (2012). Mild Rh(III)-Catalyzed C–H Activation and Annulation with Alkyne MIDA Boronates: Short, Efficient Synthesis of Heterocyclic Boronic Acid Derivatives.[9] Journal of the American Chemical Society.[2][3][8] Link

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Journal of the American Chemical Society.[2][3][8] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] Link

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry.[10] Link

Sources

Validating purity of boronic acids using titration methods

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of Boronic Acids: A Comparative Guide to Titration vs. Modern Alternatives

Executive Summary: The "Purity" Trap

For researchers in medicinal chemistry and process development, boronic acids (e.g., phenylboronic acid, reagents for Suzuki-Miyaura coupling) present a unique analytical challenge.[1] Standard HPLC often overestimates purity by failing to detect inorganic salts or by integrating boroxine (anhydride) peaks incorrectly. Mannitol-enhanced titration remains the authoritative method for determining bulk weight % purity (assay), offering a cost-effective and self-validating alternative to Quantitative NMR (qNMR).

Part 1: The Science of the Challenge

Boronic acids (


) are rarely pure species. They exist in a dynamic equilibrium with their dehydrated trimeric form, boroxines , and atmospheric water.
  • The Problem: On an HPLC column, the boroxine often hydrolyzes back to the acid or smears, leading to unreliable integration. Furthermore, HPLC is blind to trapped inorganic salts (LiCl, Mg salts) from synthesis.

  • The Solution: We must utilize the Lewis acidity of the boron atom. However, typical boronic acids have a

    
     of 8–10, making direct titration with NaOH impossible (no sharp endpoint).
    
  • The Fix: Complexation with 1,2-diols (like D-Mannitol or D-Sorbitol) forms a cyclic boronate ester. This shifts the boron from a neutral

    
     trigonal planar geometry to an anionic 
    
    
    
    tetrahedral geometry, releasing a proton and effectively dropping the
    
    
    to ~4–5. This makes the "acid" strong enough to be titrated against a standard base.
Visualizing the Mechanism

The following diagram illustrates the equilibrium and the critical


 shift that enables titration.

BoronicAcidMechanism BA Boronic Acid (sp2, Neutral) pKa ~ 8.8 Boroxine Boroxine (Trimeric Anhydride) BA->Boroxine Dehydration (-H2O) Complex Boronate-Diol Complex (sp3, Anionic) pKa ~ 4-5 BA->Complex + Mannitol (Fast Equilibrium) Mannitol D-Mannitol (Excess 1,2-Diol) Proton H+ Released (Titratable) Complex->Proton Ionization

Caption: The addition of Mannitol shifts the equilibrium, converting the weak Lewis acid into a titratable Brønsted-like acid complex.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methods for validating boronic acid purity.

FeatureMethod A: Mannitol Titration Method B: qNMR Method C: HPLC (UV)
Primary Output Weight % Assay (Active Boron)Molar % & Weight % Area % (Organic Purity)
Accuracy High (>99.5% with care)High (depends on internal std)Low for Assay (blind to salts)
Boroxine Handling Measures Total Boron (Acid + Boroxine)Can distinguish species (solvent dependent)Unreliable (hydrolysis on column)
Cost/Equipment Low (Glassware/Potentiometer)High (NMR Spectrometer)Medium (HPLC System)
Key Limitation Non-specific (counts all acidic boron)Requires high-purity internal standardResponse factors vary; overestimates purity

Part 3: Experimental Protocol (The Gold Standard)

Method: D-Mannitol Enhanced Potentiometric Titration

This protocol is self-validating because it includes a "Blank" subtraction to account for the slight acidity of mannitol and dissolved


.

Reagents:

  • Titrant: 0.1 N NaOH (Standardized against Potassium Hydrogen Phthalate).

  • Solvent/Complexing Agent: D-Mannitol (Saturated aqueous solution or >0.5 M). Note: Sorbitol can be substituted.

  • Indicator: Phenolphthalein (visual) or pH Electrode (potentiometric).

  • Analyte: Boronic Acid sample (approx. 1.0 mmol).[1]

Step-by-Step Workflow:

  • Preparation of Mannitol Solution: Dissolve 10g of D-Mannitol in 100mL of distilled water. Neutralize this solution to pH 7.0 with dilute NaOH immediately before use (this removes background acidity).

  • Sample Weighing: Accurately weigh ~1.0 mmol of the boronic acid sample (

    
    ) into a 250mL beaker.
    
  • Dissolution: Add 50 mL of the neutralized Mannitol solution. Stir until fully dissolved. Tip: If the boronic acid is hydrophobic, add 5-10 mL of Methanol first to dissolve, then add Mannitol.

  • Titration: Titrate with 0.1 N NaOH (

    
    ) while stirring.
    
    • Visual: Titrate to a persistent pink endpoint.

    • Potentiometric: Record pH vs. Volume. The endpoint is the inflection point (steepest jump), typically around pH 8.5–9.0. Record volume (

      
      ).
      
  • Blank Correction: Run the exact same procedure with no boronic acid (just solvent + mannitol). Record volume (

    
    ).
    

Calculation:



  • 
     in mL[2][3]
    
  • 
     in  g/mol [3]
    
  • 
     in g[3]
    

Part 4: Case Study & Data Interpretation

Scenario: A process chemist synthesizes 4-Fluorophenylboronic acid .

  • HPLC Result: Shows 99.2% area purity. No other peaks are visible.[4]

  • Observation: The reaction stoichiometry in the next step fails (yield is 10% lower than expected).

  • Investigation: The chemist performs the Mannitol Titration.

Titration Data:

  • Sample Weight: 0.140 g

  • MW: 139.92 g/mol

  • NaOH Normality: 0.1000 N

  • 
    : 9.10 mL
    
  • 
    : 0.10 mL
    

Calculation:




Decision Matrix for Method Selection

MethodSelection Start Start: Purity Analysis Q1 Is the sample an intermediate for precise stoichiometry? Start->Q1 Q2 Do you suspect inorganic salts or boroxine dehydration? Q1->Q2 Yes PathA Use HPLC Q1->PathA No (Qualitative check) Q2->PathA No (Organic impurities only) PathB Use Mannitol Titration (or qNMR) Q2->PathB Yes (Assay needed)

Caption: Workflow to determine when Titration is required over standard HPLC.

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron.

  • Hach Company. (2014).[3] Boric Acid: Potentiometric Titration Method. Hach Application Note.

  • BenchChem. (2025).[1][5] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Guides.

  • Storey, R. A., et al. (2011). Automation of Solid Form Screening Procedures in the Pharmaceutical Industry. Crystallography Reviews.

  • Yan, J., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Strategic Structural Analysis & Application Guide: 6-Methoxyisoquinolin-7-ylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 6-Methoxyisoquinolin-7-ylboronic acid (CAS: 1092790-21-0) Class: Heterocyclic Arylboronic Acid Primary Application: Suzuki-Miyaura Cross-Coupling, Medicinal Chemistry (Kinase Inhibitors, SERCA2a Activators).

This guide provides a technical roadmap for the structural analysis and application of 6-methoxyisoquinolin-7-ylboronic acid . Unlike simple phenylboronic acids, this compound features a basic isoquinoline nitrogen and an electron-donating methoxy group, creating a complex electronic environment that influences crystal packing, solubility, and shelf-stability. This document compares the free boronic acid against its ester and salt alternatives, offering protocols for crystallization and handling to maximize experimental success.

Part 1: Structural Characterization & Predicted Packing

Objective: Define the solid-state architecture to predict stability and solubility.

Crystal Habits and Geometry

Based on structural homologs (e.g., isoquinolin-7-ylboronic acid, phenylboronic acid), 6-methoxyisoquinolin-7-ylboronic acid is expected to crystallize in a monoclinic or orthorhombic system (commonly space group


 or 

).
  • Molecular Conformation: The boronic acid moiety

    
     typically adopts a syn-anti conformation to maximize planarity with the aromatic ring, facilitating 
    
    
    
    -stacking.
  • Zwitterionic Potential: The basic nitrogen (N2) of the isoquinoline ring can act as a proton acceptor. In the presence of water or protic solvents, a zwitterionic species (NH

    
    ...B(OH)
    
    
    
    ) may form, significantly altering solubility profiles compared to the neutral form.
Hydrogen Bonding Networks

The performance of this building block is dictated by its intermolecular H-bonding. Two primary motifs are expected:

  • Centrosymmetric Dimers: The classical

    
     motif where two boronic acid units form a cyclic dimer via O-H...O bonds.[1]
    
  • Lateral Chaining: The isoquinoline nitrogen and the 6-methoxy oxygen act as additional acceptors, potentially disrupting the dimer to form infinite 1D chains or 2D sheets, often mediated by lattice water molecules.

Visualization of Structural Interactions

The following diagram illustrates the competing interaction pathways that dictate the solid-state stability of this compound.

CrystalPacking Compound 6-Methoxyisoquinolin-7-ylboronic Acid Dimer Centrosymmetric Dimer (R2,2(8) Motif) Compound->Dimer Dry Conditions (Non-polar solvent) Polymer H-Bonded Polymer (Solvate/Hydrate) Compound->Polymer Wet/Polar Conditions (Water/Alcohol) Zwitterion Zwitterionic Species (NH+ ... B-) Compound->Zwitterion pH < pKa(Isoquinoline) (~5.6) Stability Stability Dimer->Stability High Lattice Energy (Stable Shelf Life) Solubility Solubility Polymer->Solubility Enhanced Dissolution (Fast Reaction) Protodeboronation Protodeboronation Zwitterion->Protodeboronation Increased Risk (C-B Bond Cleavage)

Caption: Interaction map showing how solvent conditions and pH dictate the solid-state form (Dimer vs. Polymer) and subsequent stability risks.

Part 2: Comparative Performance Analysis

Objective: Objectively compare the Free Acid against its common derivatives (Pinacol Ester and Trifluoroborate Salt).

The choice of the free acid form (CAS 1092790-21-0) versus its alternatives depends on the specific reaction conditions.

FeatureFree Acid (Product)Pinacol Ester (Alternative A)Trifluoroborate Salt (Alternative B)
Formula



Atom Economy High (High mass efficiency)Low (Loss of heavy pinacol group)Moderate
Crystallinity Moderate (Often forms hydrates)High (Easy to purify/crystallize)High (Ionic lattice)
Solubility Polar organics (DMSO, MeOH)Non-polar organics (DCM, Toluene)Water, Acetone, MeCN
Stability Moderate (Prone to dehydration/trimerization)High (Resistant to hydrolysis)Very High (Air/Moisture stable)
Reactivity High (Direct transmetalation)Moderate (Requires hydrolysis in situ)Low (Requires hydrolysis)
Cost Low High (Added step/reagent)Moderate

Verdict:

  • Use Free Acid for large-scale manufacturing where atom economy and cost are critical, provided the reaction conditions are mild (neutral pH).

  • Use Pinacol Ester for early-stage discovery (SAR) where purification ease and shelf-stability outweigh cost.

  • Use Trifluoroborate if the compound must be stored for long periods or used in aqueous biphasic systems.

Part 3: Experimental Protocols

Objective: Validated methods for crystallization and structure solution.

Crystallization Protocol (Slow Evaporation)

To obtain X-ray quality crystals of 6-methoxyisoquinolin-7-ylboronic acid:

  • Solvent Selection: Prepare a saturated solution in Acetone/Water (9:1) or Methanol/Acetonitrile (1:1) . The presence of water/methanol aids in H-bond networking.

  • Dissolution: Dissolve 20 mg of the compound in 1 mL of solvent mixture. Mild heating (40°C) may be required. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.

  • Growth: Place the vial in a vibration-free environment at room temperature. Cover with parafilm and poke 2-3 small holes to control evaporation rate.

  • Observation: Crystals (needles or plates) should appear within 3-7 days.

    • Troubleshooting: If oiling occurs, switch to a vapor diffusion method using THF (solvent) and Pentane (antisolvent).

Structure Solution Workflow

Once a crystal is mounted, follow this computational pathway:

  • Data Collection: Collect at 100 K to minimize thermal motion of the methoxy group and boronic acid hydroxyls.

  • Space Group Determination: Use XPREP (Bruker) or POINTLESS (CCP4). Expect monoclinic

    
    .
    
  • Phasing: Use SHELXT (Intrinsic Phasing). The heavy atoms (O, N, C) will be resolved easily. Boron is electron-deficient and may be harder to locate initially; look for trigonal planar density near C7.

  • Refinement: Use SHELXL (Least Squares).

    • Restraints: If the methoxy group shows disorder, apply SIMU or ISOR restraints.

    • Hydrogen Atoms: Locate hydroxyl protons from the difference Fourier map (

      
      ) to confirm H-bonding networks. Constrain others with riding models.
      

Part 4: Stability & Handling (Protodeboronation)

Objective: Mitigate the primary degradation pathway.

Isoquinoline boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), catalyzed by the basic nitrogen and the electron-rich nature of the ring.

Mechanism of Degradation

The reaction proceeds via an ipso-protonation mechanism, accelerated by:

  • High pH: Formation of the boronate anion (

    
    ).
    
  • Metal Catalysis: Pd(II) or Cu(II) can accelerate C-B cleavage if transmetalation is slow.

Protodeboronation Start Boronic Acid (Neutral) Anion Boronate Anion [Ar-B(OH)3]- Start->Anion pH > 8 Base Base (OH-) Base->Anion Transition Ipso-Protonation Transition State Anion->Transition Rate Limiting Step Product De-borylated Product (6-Methoxyisoquinoline) Transition->Product - B(OH)3

Caption: Pathway of base-catalyzed protodeboronation. Maintaining pH < 9 and using anhydrous bases (e.g., K3PO4) can mitigate this.

Handling Recommendations
  • Storage: Store at -20°C under Argon.

  • Reaction Buffer: Use anhydrous bases (e.g.,

    
    , 
    
    
    
    ) rather than aqueous
    
    
    to minimize the concentration of catalytic hydroxide ions.
  • Additives: Addition of catalytic CuCl (copper(I) chloride) is not recommended as it promotes protodeboronation in electron-rich systems.

References

  • Rettig, S. J., & Trotter, J. (1977).[2][3] Crystal and molecular structure of phenylboronic acid,

    
    . Canadian Journal of Chemistry, 55(17), 3071–3075. Link
    
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Vrábel, V., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189–193. Link

  • PubChem. (2025).[4][5] Isoquinolin-7-ylboronic acid (CID 23597419). National Library of Medicine. Link

Sources

Bioisosteric Replacement of Carboxylic Acid with Boronic Acid in Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and implementation framework for the bioisosteric replacement of carboxylic acid (-COOH) with boronic acid (-B(OH)₂) on isoquinoline scaffolds.

Executive Summary

In medicinal chemistry, the isoquinoline scaffold is a privileged structure found in numerous kinase (PI3K), topoisomerase, and protease inhibitors. Traditionally, carboxylic acid moieties are installed to solubilize the molecule or establish electrostatic salt bridges with arginine/lysine residues. However, this often results in poor membrane permeability and rapid renal clearance.

Replacing the carboxylic acid with a boronic acid offers a strategic "warhead" switch. Unlike the passive electrostatic interaction of the carboxylate, the boronic acid acts as a transition-state mimic , forming reversible covalent bonds with nucleophilic side chains (Ser, Thr, Cys). This guide compares these two functionalities, demonstrating how the boronic switch can enhance potency by 100–1000x in protease targets while altering physicochemical parameters.

Mechanistic Comparison: The "Warhead" Switch

The fundamental difference lies in the binding modality. The carboxylic acid is planar (sp²) and static; the boronic acid is adaptive, shifting from planar (sp²) to tetrahedral (sp³) upon binding.[1]

Comparative Binding Modes
  • Carboxylic Acid (Isoquinoline-COOH):

    • Interaction: Ionic Salt Bridge / Hydrogen Bond.

    • Target Residues: Arginine (Arg), Lysine (Lys).

    • Thermodynamics: Entropy-driven water displacement; moderate enthalpy.

    • Limitation: Charge at physiological pH (pKa ~4.5) limits passive diffusion (LogD low).

  • Boronic Acid (Isoquinoline-B(OH)₂):

    • Interaction: Reversible Covalent Bond (Atomic distance < 1.6 Å).

    • Target Residues: Serine (OH), Threonine (OH), Cysteine (SH).

    • Mechanism: The empty p-orbital on Boron accepts a lone pair from the nucleophile, forming a stable tetrahedral boronate anion that mimics the high-energy intermediate of peptide hydrolysis.

    • Advantage: "Slow-tight" binding kinetics; neutral at physiological pH (pKa ~8.0–9.0), improving membrane permeability.

Visualization: Binding Pathway

The following diagram illustrates the divergent signaling and binding pathways for these two bioisosteres within a protease active site.

BindingMechanism IsoQ Isoquinoline Scaffold COOH Carboxylic Acid (Planar sp2) IsoQ->COOH Functionalization BOH2 Boronic Acid (Planar sp2) IsoQ->BOH2 Bioisosteric Switch Target_Arg Target: Arginine (+) COOH->Target_Arg Approaches Target_Ser Target: Serine (Nu:) BOH2->Target_Ser Approaches Complex_Salt Salt Bridge Complex (Electrostatic) Target_Arg->Complex_Salt Ionic Bonding Complex_Tetra Tetrahedral Adduct (Reversible Covalent) Target_Ser->Complex_Tetra Nucleophilic Attack (sp2 -> sp3) Outcome_Low Outcome: Rapid Dissociation (High Koff) Complex_Salt->Outcome_Low Outcome_High Outcome: Transition State Mimicry (Low Ki) Complex_Tetra->Outcome_High

Caption: Divergent binding mechanisms. The Boronic Acid pathway (Green) leads to a high-affinity tetrahedral adduct, whereas the Carboxylic Acid pathway (Red/Yellow) relies on weaker electrostatic interactions.

Physicochemical & Performance Data

The following table aggregates data for 4-substituted isoquinolines. Note the distinct shift in pKa and the implications for solubility and permeability.

FeatureIsoquinoline-4-Carboxylic AcidIsoquinoline-4-Boronic AcidImpact on Drug Design
Hybridization sp² (Planar)sp² (Planar)

sp³ (Tetrahedral)
Boronic acid adapts to the enzyme pocket geometry.[1]
pKa (Acidic) 4.5 – 4.87.8 – 8.2Boronic acid is neutral at pH 7.4, enhancing cell permeability.
LogP (Lipophilicity) 0.5 – 1.2 (Ionized at pH 7.4)1.5 – 2.1 (Neutral at pH 7.4)Improved passive diffusion for boronic acids.
Solubility High (Aqueous buffers)Moderate (Soluble as sugar esters)Boronic acids may require formulation with mannitol/sorbitol.
Metabolic Stability Susceptible to GlucuronidationSusceptible to Oxidative DeboronationBoronic acids avoid acyl-glucuronide toxicity but require oxidative protection.
Binding Affinity (Ki) µM range (Typical)nM range (Protease targets)100-1000x potency boost against serine proteases.

Key Insight: While the carboxylic acid is a "safe" solubility handle, the boronic acid is a functional inhibitor. In 4-isoquinolinylboronic acid, the nitrogen lone pair can form an intramolecular B-N interaction, further modulating the Lewis acidity and improving stability compared to phenylboronic acids.

Experimental Protocols

To validate this bioisosteric replacement, one must synthesize the boronic variant and assay its reversible covalent binding.

Protocol A: Synthesis of Isoquinoline-4-Boronic Acid

Rationale: Unlike carboxylic acids formed via hydrolysis, boronic acids are installed via Palladium-catalyzed cross-coupling to ensure functional group tolerance.

  • Starting Material: 4-Bromoisoquinoline.

  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    (Catalyst), Potassium Acetate (KOAc).
  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Dissolve 4-bromoisoquinoline (1.0 eq) and

      
       (1.1 eq) in degassed dioxane.
      
    • Add KOAc (3.0 eq) and

      
       (0.05 eq).
      
    • Heat at 80°C for 4–6 hours under Argon atmosphere.

    • Purification: Filter through Celite. Concentrate. The resulting pinacol ester is often used directly or hydrolyzed to the free acid using

      
       / 
      
      
      
      in Acetone/Water.
  • Validation:

    
     signal appearance at ~30 ppm (ester) or ~28 ppm (acid).
    
Protocol B: Reversible Covalent Binding Assay (Ki Determination)

Rationale: Standard IC50 assays can be misleading for slow-binding inhibitors. A time-dependent pre-incubation assay is required.

  • Enzyme System: Serine Protease (e.g., Chymotrypsin or specific target like Proteasome).

  • Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC).

  • Workflow:

    • Step 1 (Pre-incubation): Incubate Enzyme + Isoquinoline-Boronic Acid in buffer (pH 7.5, HEPES) for 0, 30, and 60 minutes .

    • Step 2 (Initiation): Add Substrate (at

      
       concentration).
      
    • Step 3 (Measurement): Monitor fluorescence release (Ex 380 nm / Em 460 nm) over 20 minutes.

  • Data Analysis:

    • Plot

      
       vs. [Inhibitor].
      
    • If IC50 decreases with longer pre-incubation, the mechanism is slow-tight binding (characteristic of Boronic Acids).

    • Calculate

      
       using the Morrison equation for tight-binding inhibitors.
      

Strategic Workflow: From Design to Validation

Use this logic flow to determine if your isoquinoline lead is suitable for this replacement.

Workflow Start Lead: Isoquinoline-COOH Check1 Is the COOH interacting with a Nucleophile (Ser/Thr/Cys)? Start->Check1 Check2 Is Membrane Permeability a Limiting Factor? Check1->Check2 No (Ionic only) Action_Switch Design: Isoquinoline-B(OH)2 Check1->Action_Switch Yes (Warhead potential) Check2->Action_Switch Yes (Need neutral bioisostere) Action_Keep Keep COOH / Try Ester Check2->Action_Keep No Synth Synthesis: Suzuki Coupling (Pd-Catalyzed) Action_Switch->Synth Assay Assay: Time-Dependent Inhibition (Ki) Synth->Assay Result Validation: 1. Neutral pKa (~8.0) 2. Slow-Tight Binding Assay->Result

Caption: Decision matrix for bioisosteric replacement. The switch is favored when targeting nucleophiles or requiring improved permeability.

References

  • Boronic Acids in Drug Design: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[2] ChemMedChem, 2013. Link

  • Isoquinoline Boronic Acid Properties: Wang, B., et al. "Arylboronic acids with strong fluorescence intensity changes upon sugar binding." Anal.[3] Biochem., 2012. Link

  • Bortezomib Mechanism: Paramore, A., & Frantz, S. "Bortezomib." Nature Reviews Drug Discovery, 2003. Link

  • Synthesis Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

  • Boronic Acid pKa Data: Yan, J., et al. "Boronic Acid-Based Fluorescent Sensors for Carbohydrates."[4] Medicinal Research Reviews, 2003. Link

Sources

Safety Operating Guide

(6-Methoxyisoquinolin-7-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal of (6-Methoxyisoquinolin-7-yl)boronic acid

Executive Summary

(6-Methoxyisoquinolin-7-yl)boronic acid (CAS: 1647112-88-6 ) is a heterocyclic organoboron compound used primarily as a building block in Suzuki-Miyaura cross-coupling reactions for drug discovery.[1][2] While not classified as an extremely hazardous substance (EHS), it poses specific risks as a chemical irritant and potential acute toxin (oral).

Immediate Action Required:

  • Do not dispose of down the drain.[3]

  • Do not mix with strong oxidizers or aqueous acids (risk of protodeboronation).

  • Segregate as Hazardous Organic Waste .

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and understand the specific hazards associated with the isoquinoline and boronic acid moieties.

Parameter Data / Specification
Chemical Name (6-Methoxyisoquinolin-7-yl)boronic acid
CAS Number 1647112-88-6 (Verify on specific container label)
Molecular Formula C₁₀H₁₀BNO₃
Physical State Solid (Off-white to yellow powder)
Stability Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation in acidic/basic media.[1][2]
GHS Hazard Classification

Based on structural analogs (Isoquinolin-7-ylboronic acid) and standard safety data for heterocyclic boronic acids:

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Pre-Disposal Protocol: Handling & Segregation

Objective: Prevent accidental exposure and cross-contamination during the waste transfer process.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 respirator (minimum) or P100 if handling fine dust outside a fume hood.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended if dissolving in organic solvents (e.g., DCM, DMSO).

  • Eye: Chemical safety goggles. Face shield required if handling large liquid volumes (>500 mL).

Chemical Quenching (Context-Dependent)
  • Pure Substance: Does not require chemical deactivation (quenching) prior to disposal. It should be disposed of as-is in the solid waste stream.[1]

  • Reaction Mixtures: If the boronic acid is residual in a reaction mixture containing reactive reagents (e.g., Lithium reagents, Palladium catalysts), quench the reactive reagents first according to their specific protocols before segregating the boronic acid waste.

Disposal Workflow

This workflow dictates the segregation logic based on the physical state of the waste.

Solid Waste (Pure Compound or Contaminated Debris)
  • Collection: Place the solid powder, contaminated weigh boats, and used gloves into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(6-Methoxyisoquinolin-7-yl)boronic acid".[2][4][5]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Cap tightly. Store in the "Solid Organic Waste" satellite accumulation area.

Liquid Waste (Solutions)

Boronic acids are often dissolved in DMSO, Methanol, or Dichloromethane (DCM). Segregate based on the solvent.

  • Scenario A: Halogenated Solvent (e.g., DCM, Chloroform)

    • Dispose into the Halogenated Organic Waste carboy.

  • Scenario B: Non-Halogenated Solvent (e.g., Methanol, DMSO, Acetone)

    • Dispose into the Non-Halogenated Organic Waste carboy.

  • Scenario C: Aqueous Mixtures (HPLC Waste)

    • Dispose into Aqueous Chemical Waste . Note: Ensure pH is between 5-9 if possible, though professional disposal services will handle pH adjustment.

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: (6-Methoxyisoquinolin-7-yl)boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Debris, Sharps) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquors) StateCheck->Liquid ActionSolid Container: Wide-mouth HDPE Label: Hazardous Solid Organic Dest: Incineration Solid->ActionSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo Aqueous Aqueous Mixture (Buffers, HPLC Waste) SolventCheck->Aqueous ActionHalo Container: Carboy (Halo) Label: Halogenated Waste Dest: Fuel Blending/Incineration Halo->ActionHalo ActionNonHalo Container: Carboy (Non-Halo) Label: Flammable/Organic Waste Dest: Fuel Blending NonHalo->ActionNonHalo ActionAq Container: Aqueous Waste Label: Aqueous Toxic Dest: Water Treatment Aqueous->ActionAq

Figure 1: Decision logic for segregating (6-Methoxyisoquinolin-7-yl)boronic acid waste streams.

Emergency Contingencies

Spill Cleanup (Solid)
  • Isolate: Evacuate non-essential personnel from the immediate area (10 ft radius).

  • PPE: Don nitrile gloves, goggles, and N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Scoop up the material and the paper towel using a dustpan or stiff card. Place all material into a hazardous waste bag or jar.

  • Decontamination: Wipe the surface with a soap and water solution. Do not use bleach (potential reaction with amine/nitrogen heterocycles, though low risk, soap is safer).

Exposure Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (show the label/SDS).

  • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

  • Ingestion: Rinse mouth. Do not induce vomiting. Call a Poison Center immediately.

Regulatory & Compliance

  • EPA Waste Code (USA): This compound is not P-listed or U-listed. It falls under the general characteristic of Ignitable (D001) if in flammable solvent, or simply Toxic (based on LD50 extrapolation) for non-regulated solids.

  • Disposal Method: The preferred method for final destruction is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

References

  • PubChem. (n.d.).[6][7] Isoquinoline-7-boronic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.